1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVMHYCONCGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671953 | |
| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-39-2 | |
| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid from 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This three-step synthesis involves the protection of the indole nitrogen with a tosyl group, followed by a regioselective iridium-catalyzed C-H borylation at the C3 position, and subsequent hydrolysis of the resulting pinacol boronate ester.
Executive Summary
The synthesis of this compound is a critical process for the development of novel therapeutics, as the 7-azaindole scaffold is a key component in numerous biologically active compounds. This guide outlines a robust and efficient synthetic route, providing detailed experimental procedures, quantitative data, and visual workflows to enable successful replication and optimization in a laboratory setting.
Synthetic Pathway Overview
The overall synthetic transformation from 7-azaindole to this compound is depicted below. The process begins with the protection of the nitrogen atom of 7-azaindole, followed by the introduction of the boronic acid functionality at the C3 position via a pinacol ester intermediate.
Caption: Overall synthetic scheme from 7-azaindole to the target boronic acid.
Experimental Protocols
Step 1: Synthesis of 1-Tosyl-7-azaindole
The first step involves the protection of the nitrogen atom of 7-azaindole with a p-toluenesulfonyl (tosyl) group. This is crucial for directing the subsequent borylation to the desired C3 position and enhancing the stability of the molecule.
Methodology:
A widely adopted and effective method for the N-tosylation of indoles and related heterocycles utilizes a base such as potassium carbonate in an aprotic solvent.
-
Reagents and Materials:
-
7-Azaindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Toluene
-
Standard laboratory glassware and magnetic stirrer.
-
-
Procedure:
-
To a stirred mixture of 7-azaindole (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL) at room temperature, add p-toluenesulfonyl chloride (2.2 mmol) portionwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
After completion of the reaction (monitored by TLC), add toluene (5 mL) to the mixture.
-
Filter the solid inorganic salts and wash the filter cake with additional toluene.
-
Evaporate the combined filtrate under reduced pressure to yield the crude 1-tosyl-7-azaindole. The product can be further purified by column chromatography on silica gel if necessary.
-
| Reactant | Molar Eq. | Purity | Expected Yield |
| 7-Azaindole | 1.0 | >98% | - |
| p-Toluenesulfonyl chloride | 2.2 | >98% | - |
| Potassium carbonate | 4.0 | >99% | - |
| Product | |||
| 1-Tosyl-7-azaindole | - | >95% | 85-95% |
Step 2: Synthesis of this compound Pinacol Ester
This key step introduces the boron functionality at the C3 position of the 7-azaindole core. A ligand-free iridium-catalyzed C-H borylation is an efficient and regioselective method for this transformation.[1][2][3]
Methodology:
The N-tosyl group directs the iridium catalyst to selectively activate the C-H bond at the C3 position for borylation with bis(pinacolato)diboron (B₂pin₂).
-
Reagents and Materials:
-
1-Tosyl-7-azaindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (methoxy(cyclooctadiene)iridium(I) dimer)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
-
Schlenk flask and inert atmosphere (Nitrogen or Argon) setup.
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-tosyl-7-azaindole (1.0 mmol) and bis(pinacolato)diboron (1.2 mmol) in the anhydrous solvent (5 mL).
-
Add the iridium catalyst, [Ir(OMe)(cod)]₂ (1.5 mol%), to the solution.
-
Heat the reaction mixture at 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pinacol ester.
-
| Reactant | Molar Eq. | Purity | Expected Yield |
| 1-Tosyl-7-azaindole | 1.0 | >95% | - |
| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | >98% | - |
| [Ir(OMe)(cod)]₂ | 0.015 | >98% | - |
| Product | |||
| This compound pinacol ester | - | >95% | 65-85% |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This can be achieved under acidic conditions.
Methodology:
The pinacol protecting group is readily cleaved in the presence of an aqueous acid.
-
Reagents and Materials:
-
This compound pinacol ester
-
Aqueous Hydrochloric Acid (HCl), e.g., 2 M
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the pinacol ester (1.0 mmol) in a suitable organic solvent such as diethyl ether or a mixture of THF and water.
-
Add 2 M aqueous HCl (5-10 equivalents) to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude boronic acid. The product can often be used without further purification or can be recrystallized if necessary.
-
| Reactant | Molar Eq. | Purity | Expected Yield |
| This compound pinacol ester | 1.0 | >95% | - |
| Aqueous HCl (2 M) | 5.0 - 10.0 | - | - |
| Product | |||
| This compound | - | >95% | >90% |
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 882562-39-2 | C₁₄H₁₃BN₂O₄S | 316.14 g/mol |
| This compound pinacol ester | 866545-91-7 | C₂₀H₂₃BN₂O₄S | 398.29 g/mol |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental work.
Caption: Detailed experimental workflow for the three-step synthesis.
Conclusion
This guide presents a clear and detailed pathway for the synthesis of this compound from 7-azaindole. By following the outlined experimental protocols and leveraging the provided quantitative data and workflow diagrams, researchers in the field of drug discovery and organic synthesis can reliably produce this key intermediate for their research and development endeavors. It is recommended that full analytical characterization be performed at each stage to ensure the identity and purity of the synthesized compounds.
References
- 1. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-free iridium-catalyzed regioselective C-H borylation of indoles - 华东师范大学 [pure.ecnu.edu.cn]
Reactivity of the Tosyl Protecting Group on the Pyrrolopyridine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable core for the development of various therapeutic agents, particularly kinase inhibitors.[1][2] The strategic manipulation of the pyrrolopyridine core often necessitates the use of protecting groups, among which the para-toluenesulfonyl (tosyl) group is frequently employed for the pyrrolic nitrogen. This technical guide provides an in-depth analysis of the reactivity of the tosyl protecting group on the pyrrolopyridine core, covering its introduction, stability, and cleavage under various conditions. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and derivatization of pyrrolopyridine-based compounds.
Reactivity and Stability of the N-Tosyl Pyrrolopyridine System
The tosyl group is a robust protecting group for the nitrogen atom of the pyrrolopyridine ring system. Its strong electron-withdrawing nature significantly influences the reactivity of the heterocyclic core. This deactivation of the pyrrole ring can be advantageous in preventing unwanted side reactions during subsequent synthetic transformations. However, the stability of the N-S bond in N-tosyl pyrrolopyridines is also dependent on the electronic properties of the pyrrolopyridine ring itself. The inherent electron deficiency of the pyridine ring fused to the pyrrole nucleus makes the N-tosyl group on azaindoles generally more labile compared to its counterpart on the more electron-rich indole scaffold. This is attributed to the lower pKa of azaindoles, which makes the azaindole anion a better leaving group.[3]
Experimental Protocols
N-Tosylation of the Pyrrolopyridine Core
The introduction of a tosyl group onto the pyrrolic nitrogen of a pyrrolopyridine can be achieved using standard tosylation conditions. A general and efficient method involves the reaction of the pyrrolopyridine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
General Experimental Protocol for N-Tosylation:
To a solution of the desired pyrrolopyridine (1.0 equivalent) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane, is added a base (1.5 - 2.5 equivalents). The mixture is stirred at room temperature, and then p-toluenesulfonyl chloride (1.1 - 1.5 equivalents) is added portion-wise. The reaction is typically stirred at room temperature overnight or until completion as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-tosylated pyrrolopyridine.[4]
| Reagent/Solvent | Molar Ratio/Concentration | Typical Conditions |
| Pyrrolopyridine | 1.0 eq | - |
| p-Toluenesulfonyl Chloride | 1.1 - 1.5 eq | - |
| Base (e.g., K₂CO₃, KOH, Et₃N) | 1.5 - 2.5 eq | - |
| Solvent (e.g., CH₃CN, CH₂Cl₂) | - | Anhydrous, Room Temperature |
| Typical Yield | 70-95% |
Note: The choice of base and solvent may need to be optimized for specific pyrrolopyridine substrates.
Spectroscopic Characterization of N-Tosyl Pyrrolopyridines (Reference Data for N-Tosyl Pyrrole):
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H ortho to SO₂), ~7.3 (d, 2H, Ar-H meta to SO₂), ~7.1-7.6 (m, pyrrole-H), ~6.4 (t, 1H, pyrrole-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~146 (Ar-C-SO₂), ~135 (Ar-C-CH₃), ~130, ~127 (Ar-CH), ~124, ~112 (Pyrrole-C), ~22 (CH₃) |
| IR (KBr, cm⁻¹) | ~1600 (C=C aromatic), ~1370 & ~1170 (S=O stretch), ~670 (C-S stretch) |
| Mass Spec (EI) | M⁺, fragments corresponding to loss of SO₂, C₇H₇ (tropylium ion) |
N-Detosylation of the Pyrrolopyridine Core
The cleavage of the N-tosyl group from the pyrrolopyridine core is a critical step in many synthetic routes. Due to the relative lability of the N-tosyl group on the azaindole nucleus, milder conditions compared to those used for N-tosyl indoles can often be employed.
Mild and Efficient N-Detosylation using Cesium Carbonate:
A particularly effective method for the deprotection of N-tosyl azaindoles utilizes cesium carbonate in a mixed solvent system of THF and methanol. This method is notable for its mild conditions and high yields.[3]
Experimental Protocol for N-Detosylation with Cs₂CO₃:
To a solution of the N-tosyl pyrrolopyridine (1.0 equivalent) in a mixture of THF and methanol (typically 2:1 v/v), is added cesium carbonate (3.0 equivalents). The resulting suspension is stirred at ambient temperature until the reaction is complete as monitored by HPLC or TLC. The reaction time can vary from 0.5 to 2 hours depending on the specific substrate.[3] Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
| Reagent/Solvent | Molar Ratio/Concentration | Typical Conditions |
| N-Tosyl Pyrrolopyridine | 1.0 eq | - |
| Cesium Carbonate (Cs₂CO₃) | 3.0 eq | - |
| Solvent (THF:MeOH, 2:1) | - | Ambient Temperature |
| Typical Reaction Time | 0.5 - 2 hours | |
| Typical Yield | >90% |
Alternative N-Detosylation Methods:
While the cesium carbonate method is highly effective, other conditions have also been reported for the cleavage of N-tosyl groups on related heterocyclic systems and may be applicable to pyrrolopyridines. These include:
-
Sodium Hydride in DMF: This method has been shown to be effective for the deprotection of N-tosyl indoles and other azaheterocycles.[7]
-
Magnesium in Methanol: This reductive cleavage can be an alternative for certain substrates.
-
Thioglycolate: The dilithium salt of thioglycolic acid in DMF provides for a very efficient removal of N-tosyl groups from indoles at room temperature.[8]
Visualization of Key Processes
Logical Workflow for Synthesis and Deprotection
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Solubility Profile of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid in organic solvents, a critical parameter for its application in pharmaceutical synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive, generalized experimental protocol for determining solubility. Furthermore, it outlines the pivotal role of this class of boronic acids in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound of significant interest in drug discovery. Its structural motif, a pyrrolopyridine core, is present in numerous biologically active molecules. The boronic acid functional group makes it a versatile building block, particularly for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solvent selection can profoundly influence reaction kinetics, yield, and the ease of product isolation. This guide provides a framework for researchers to systematically determine the solubility of the title compound.
Solubility of this compound
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Boronic acids, in general, exhibit a wide range of solubilities depending on the nature of the organic substituent and the solvent. For instance, phenylboronic acid is generally soluble in polar organic solvents while having lower solubility in nonpolar hydrocarbons.[1] The tosyl and pyrrolopyridine moieties in the title compound will significantly influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility profile.
Data Presentation Template
To facilitate systematic data collection, the following table template is provided for researchers to record their experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Tetrahydrofuran (THF) | |||||
| Dichloromethane (DCM) | |||||
| Toluene | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination: Dynamic Method
A reliable and commonly employed technique for determining the solubility of crystalline compounds like boronic acids is the dynamic method. This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][2] The disappearance of turbidity in the solid-liquid mixture marks the solubility point at that specific composition.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and commence stirring. Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe or by measuring the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.
Caption: Workflow for Solubility Determination by the Dynamic Method.
Application in Drug Development: The Suzuki-Miyaura Coupling
Boronic acids are indispensable reagents in modern organic synthesis, largely due to their utility in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate. Its reliability, functional group tolerance, and relatively mild reaction conditions have made it a favored method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel (e.g., a Schlenk flask), combine the aryl or heteroaryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: Add an appropriate solvent or solvent mixture (e.g., dioxane/water, toluene/ethanol, DMF). The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature.
-
Degassing: Deoxygenate the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by several freeze-pump-thaw cycles. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (often between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water or brine. The organic layer is then dried, concentrated, and the crude product is purified, typically by column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion
While quantitative solubility data for this compound remains to be fully documented in the public domain, this guide provides researchers with a robust experimental framework to determine this crucial parameter. Understanding the solubility of this compound is a key enabling step for its successful application in synthetic chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are instrumental in the development of novel therapeutics. The methodologies and contextual information presented herein are intended to support the research and development efforts of professionals in the pharmaceutical and chemical sciences.
References
An In-depth Technical Guide to (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid (CAS Number: 882562-39-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and synthetic applications of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid. This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.
Chemical Properties and Identification
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is an organic compound containing a tosyl-protected 7-azaindole core functionalized with a boronic acid group at the 3-position. This structure makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 882562-39-2 | [1][2] |
| Molecular Formula | C₁₄H₁₃BN₂O₄S | [2][3] |
| Molecular Weight | 316.14 g/mol | [3] |
| IUPAC Name | [1-(p-tolylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Synonyms | Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- | [2] |
| Appearance | Solid (form may vary) | General |
| Purity | Typically >97% | [3] |
Note: Quantitative physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.
Hazards and Safety Information
Detailed toxicological studies for this specific compound are not publicly available. However, based on classifications from chemical suppliers, the following GHS hazard statements are associated with this chemical. All chemical products should be handled with the assumption of "unknown hazards and toxicity" by trained professionals in a laboratory setting.[4]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338
Users should consult a comprehensive Safety Data Sheet (SDS) from their supplier before handling and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.[5][6][7][8]
Synthetic and Research Applications
The primary application of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is as a key intermediate in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl compounds.
The 7-azaindole scaffold is a recognized "privileged" structure in medicinal chemistry due to its ability to mimic purine and bind to a variety of biological targets. Derivatives of 7-azaindole have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer and inflammatory diseases.[10][11][12]
Potential Therapeutic Targets for Derivatives:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is linked to the progression of several cancers.[10][12]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Implicated in various cellular processes, making it a target for several diseases.[11]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A target for various inflammatory diseases and cancers.[13]
Experimental Protocols
Specific experimental protocols for the synthesis and use of CAS 882562-39-2 are not detailed in publicly available literature. However, the following are general, representative procedures for the synthesis of similar boronic acids and their subsequent use in Suzuki-Miyaura coupling reactions.
A. General Synthesis of an Aryl Boronic Acid (Illustrative)
The synthesis of aryl boronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic workup.
Caption: General workflow for aryl boronic acid synthesis.
Experimental Steps:
-
An aryl halide (e.g., 1-Tosyl-3-bromo-1H-pyrrolo[2,3-b]pyridine) is reacted with magnesium or an organolithium reagent in an anhydrous ether solvent to form the corresponding Grignard or organolithium reagent.
-
This organometallic intermediate is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.
-
The resulting boronic ester is hydrolyzed by the addition of an aqueous acid to yield the final aryl boronic acid.
-
The product is then isolated and purified, typically by recrystallization or chromatography.
B. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl or heteroaryl halide.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Experimental Steps:
-
A reaction vessel is charged with (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid (1.0 equiv), the aryl/heteroaryl halide (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₃PO₄, 2-3 equiv).[9][13][14]
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Anhydrous, degassed solvent (e.g., a mixture of dioxane and water) is added via syringe.[9][14]
-
The reaction mixture is heated (typically between 80-120 °C) and stirred until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the desired coupled product.
Potential Biological Signaling Pathway Involvement
Given that derivatives of the 7-azaindole scaffold are known kinase inhibitors, compounds synthesized from CAS 882562-39-2 could potentially modulate kinase signaling pathways, such as the FGFR or PI3K pathways, which are pivotal in cell proliferation, survival, and differentiation.[10][11]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
This diagram illustrates a simplified signaling cascade where a receptor tyrosine kinase activates PI3K, leading to downstream signaling and ultimately affecting gene transcription related to cell growth. A synthesized derivative of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid could act as an inhibitor at a key node like PI3K, thereby blocking the pathway.
References
- 1. (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. pschemicals.com [pschemicals.com]
- 3. (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid [cymitquimica.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
The Tosyl Group in 7-Azaindole Chemistry: A Technical Guide for Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its strategic modification is crucial for optimizing pharmacological properties. The p-toluenesulfonyl (tosyl) group plays a pivotal role in the synthetic manipulation of the 7-azaindole ring system. This technical guide provides an in-depth analysis of the functions of the tosyl group, including its use as a protecting group, its influence on reactivity and regioselectivity, and its impact on the electronic properties of the 7-azaindole core. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to aid researchers in the effective application of tosyl chemistry in drug discovery and development.
The Role of the Tosyl Group as a Protecting Group
The primary function of the tosyl group in 7-azaindole chemistry is the protection of the pyrrolic nitrogen. This protection is essential for preventing undesired side reactions during subsequent synthetic transformations.
Key Advantages of the Tosyl Protecting Group:
-
Robustness: The N-tosyl bond is stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents.
-
Electron-Withdrawing Nature: The electron-withdrawing character of the tosyl group acidifies the N-H proton of the pyrrole, facilitating its deprotonation and subsequent tosylation. This property also deactivates the pyrrole ring towards electrophilic attack, which can be advantageous in directing reactions to other parts of the molecule.
-
Influence on Regioselectivity: The presence of the tosyl group can direct the regioselectivity of subsequent functionalization reactions on the 7-azaindole ring system, as will be discussed in a later section.
-
Clean Deprotection: The tosyl group can be removed under specific and mild conditions, often with high yields and minimal side products.
Experimental Protocols
N-Tosylation of 7-Azaindole (General Procedure)
The N-tosylation of 7-azaindole is typically achieved by reacting the heterocycle with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent can influence the reaction rate and yield.
Method A: Using Potassium Carbonate in Acetonitrile
A mixture of 7-azaindole (1.0 mmol), potassium carbonate (4.0 mmol), and acetonitrile (2.0 mL) is stirred at room temperature. p-Toluenesulfonyl chloride (2.2 mmol) is added portionwise, and the reaction is stirred for 6 hours. Toluene (5 mL) is then added, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield the N-tosylated product, which can be further purified by chromatography.
Method B: Using Sodium Hydride in an Anhydrous Solvent
To a solution of 7-azaindole (1.0 mmol) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is added sodium hydride (1.1 mmol, 60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of p-toluenesulfonyl chloride (1.2 mmol). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.
Deprotection of N-Tosyl-7-Azaindole
A mild and efficient method for the removal of the N-tosyl group involves the use of cesium carbonate in a mixture of THF and methanol.[1]
Representative Procedure for Detosylation:
N-Tosyl-7-azaindole (1.0 mmol) is dissolved in a mixture of THF (10 mL) and methanol (5 mL) at ambient temperature. Cesium carbonate (3.0 mmol) is added to the solution. The resulting mixture is stirred at ambient temperature, and the progress of the reaction is monitored by HPLC or TLC. Upon completion, the mixture is evaporated under vacuum. Water (10 mL) is added to the residue, and the mixture is stirred for 10 minutes. The solid product is collected by filtration, washed with water, and dried to afford the deprotected 7-azaindole. For azaindoles, this reaction is often complete within 0.5 to 2 hours at room temperature.[1]
Quantitative Data on N-Tosyl-7-Azaindole Reactions
The following table summarizes the reaction conditions and yields for the regioselective C-3 sulfenylation of N-tosyl-7-azaindole, demonstrating the utility of the tosyl group in directing reactivity.[2]
| Entry | R in RSO₂Cl | Product | Yield (%) |
| 1 | p-tolyl | 3-(p-tolylthio)-7-azaindole | 86 |
| 2 | Phenyl | 3-(phenylthio)-7-azaindole | 91 |
| 3 | 4-methoxyphenyl | 3-((4-methoxyphenyl)thio)-7-azaindole | 73 |
| 4 | 4-fluorophenyl | 3-((4-fluorophenyl)thio)-7-azaindole | 96 |
| 5 | 4-chlorophenyl | 3-((4-chlorophenyl)thio)-7-azaindole | 80 |
| 6 | 4-bromophenyl | 3-((4-bromophenyl)thio)-7-azaindole | 82 |
| 7 | 4-(trifluoromethyl)phenyl | 3-((4-(trifluoromethyl)phenyl)thio)-7-azaindole | 93 |
| 8 | Ethyl | 3-(ethylthio)-7-azaindole | 52 |
Reaction conditions: N-Ts-7-azaindole (0.15 mmol), RSO₂Cl (0.45 mmol), TBAI (3 equiv.), DMF (1 mL), 120 °C, 6 h, under air.[2]
Electronic Effects of the Tosyl Group
The strongly electron-withdrawing nature of the tosyl group significantly alters the electronic properties of the 7-azaindole ring.
-
Acidity of the Pyrrole N-H: The pKa of the N-H proton in the pyrrole ring of 7-azaindole is influenced by the pyridine nitrogen. The presence of an N-tosyl group further increases the acidity of the remaining protons on the ring, particularly at the C-2 and C-3 positions, making them more susceptible to deprotonation by strong bases.
-
NMR Chemical Shifts: The electron-withdrawing effect of the tosyl group leads to a downfield shift of the proton and carbon signals of the 7-azaindole ring in NMR spectra. This is due to the deshielding of the nuclei. For instance, the protons on the pyrrole and pyridine rings of N-tosyl-7-azaindole will resonate at a lower field compared to the unsubstituted 7-azaindole.
-
Reactivity towards Electrophiles: N-tosylation deactivates the pyrrole ring towards electrophilic aromatic substitution. This allows for selective functionalization of the pyridine ring or other parts of the molecule without interference from the typically more reactive pyrrole ring.
Role in Directing Regioselectivity
The tosyl group is a powerful tool for controlling the regioselectivity of reactions on the 7-azaindole scaffold. By protecting the nitrogen and modifying the electronic landscape of the ring system, it enables selective functionalization at positions that might otherwise be difficult to access.
A prime example is the synthesis of 3,5-disubstituted 7-azaindole derivatives, which are precursors to potent kinase inhibitors. In a typical synthetic sequence, a dihalogenated N-tosyl-7-azaindole undergoes sequential palladium-catalyzed cross-coupling reactions. The electronic and steric environment created by the tosyl group, in conjunction with the inherent reactivity of the different positions of the azaindole ring, allows for controlled, stepwise introduction of substituents. For instance, in the synthesis of DYRK1A inhibitors, a 1-benzenesulfonyl-5-bromo-3-iodo-7-azaindole intermediate is used to achieve selective diarylation, first at the more reactive C-3 position, followed by substitution at the C-5 position.
Visualizations
Synthetic Workflow: Tosyl Group in the Synthesis of 7-Azaindole Derivatives
References
An In-depth Technical Guide to the Starting Materials for the Preparation of Tosylated Azaindole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of tosylated azaindole boronic acids. These compounds are pivotal intermediates in medicinal chemistry, serving as versatile building blocks for the synthesis of complex molecules with potential therapeutic applications.
Core Synthetic Strategies and Starting Materials
The synthesis of tosylated azaindole boronic acids typically commences with a commercially available or pre-synthesized azaindole core, which is sequentially functionalized. The two primary retrosynthetic approaches involve either the tosylation of a pre-formed azaindole boronic acid or the borylation of a tosylated azaindole halide. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
A common and effective route involves a three-step sequence: halogenation of the azaindole ring, followed by N-tosylation, and finally conversion to the boronic acid or its ester.
Key Starting Materials:
The foundational starting materials for these syntheses are broadly categorized as the azaindole core, protecting group precursors, halogenating agents, and borylating agents.
| Category | Specific Material | Purpose |
| Azaindole Core | 7-Azaindole, 5-Azaindole, 4-Azaindole, 6-Azaindole | The foundational heterocyclic scaffold. |
| Protecting Group | p-Toluenesulfonyl chloride (TsCl) | Introduction of the tosyl protecting group onto the azaindole nitrogen. |
| Halogenating Agent | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS) | Regioselective installation of a halogen atom on the azaindole ring, which is crucial for subsequent borylation. |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Source of the boronic ester functionality. |
| Bases | Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH) | Used in tosylation and borylation steps to facilitate the reaction. |
| Catalysts | PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂, XPhos Pd G2 | Palladium catalysts are essential for Miyaura borylation and Suzuki cross-coupling reactions. |
| Solvents | Dichloromethane (DCM), Dioxane, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction media for the various synthetic steps. |
Experimental Protocols
Detailed methodologies for the key transformations are outlined below. These protocols are representative and may require optimization based on the specific azaindole isomer and desired substitution.
Protocol 1: Halogenation of Azaindole
This procedure describes the iodination of 7-azaindole at the C3 position.
-
Materials: 7-Azaindole, N-Iodosuccinimide (NIS), Acetonitrile (ACN).
-
Procedure: To a solution of 7-azaindole (1.0 eq) in acetonitrile, N-iodosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred at 50 °C for 2 hours.[1] After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-iodo-7-azaindole.
Protocol 2: N-Tosylation of Halogenated Azaindole
This protocol details the protection of the azaindole nitrogen with a tosyl group.
-
Materials: 3-Iodo-7-azaindole, p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Procedure: To a solution of 3-iodo-7-azaindole (1.0 eq) in dichloromethane, triethylamine (3.0 eq) and a catalytic amount of DMAP are added. The mixture is cooled to 0 °C, and tosyl chloride (1.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours.[1] The reaction is then quenched with water, and the organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-tosyl-3-iodo-7-azaindole.
Protocol 3: Miyaura Borylation to form the Boronic Acid Pinacol Ester
This final step converts the tosylated halo-azaindole into the desired boronic acid derivative.
-
Materials: N-Tosyl-3-iodo-7-azaindole, Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc), PdCl₂(dppf)·CH₂Cl₂, Dioxane.
-
Procedure: A mixture of N-tosyl-3-iodo-7-azaindole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.1 eq) in dioxane is degassed with nitrogen for 15 minutes. The reaction mixture is then heated to 85-90 °C for 4-6 hours.[1][2] After cooling to room temperature, the mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the N-tosyl-7-azaindole-3-boronic acid pinacol ester.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations described.
References
tosyl protection of 1H-pyrrolo[2,3-b]pyridine experimental procedure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive experimental procedure for the tosyl protection of the nitrogen on the pyrrole ring of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This key chemical transformation is crucial for the synthesis of a wide array of pharmaceutical compounds and complex organic molecules, where protecting the reactive N-H group is essential for subsequent functionalization.
Introduction
The tosyl (p-toluenesulfonyl) group is a robust and widely utilized protecting group for amines, including the nitrogen atom in heterocyclic systems like 1H-pyrrolo[2,3-b]pyridine. The protection is achieved by reacting the starting material with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. This guide details a common and effective procedure using sodium hydride (NaH) as the base in an anhydrous aprotic solvent.
Reaction Scheme
Caption: General reaction scheme for the tosyl protection of 1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol
This protocol is based on established methods for the N-alkylation and N-sulfonylation of indole and its analogs.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution over 10-15 minutes.
-
Note: Hydrogen gas is evolved during this step. Ensure proper ventilation in a fume hood.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Addition of Tosyl Chloride: Cool the reaction mixture back down to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Data Presentation
The following table summarizes the key quantitative data for this experimental procedure.
| Parameter | Value |
| Reagents | |
| 1H-pyrrolo[2,3-b]pyridine | 1.0 molar equivalent |
| Sodium Hydride (60%) | 1.2 molar equivalents |
| p-Toluenesulfonyl Chloride | 1.1 molar equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Deprotonation Temperature | 0 °C to Room Temp. |
| Tosylation Temperature | 0 °C to Room Temp. |
| Reaction Time | Monitored by TLC |
| Work-up & Purification | |
| Quenching Agent | Sat. aq. NH₄Cl |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Column Chromatography |
| Expected Yield | High |
Experimental Workflow Visualization
The following diagram illustrates the workflow of the experimental procedure.
Caption: Workflow for the tosyl protection of 1H-pyrrolo[2,3-b]pyridine.
This guide provides a robust and reliable procedure for the tosyl protection of 1H-pyrrolo[2,3-b]pyridine, a critical step in the synthesis of various biologically active molecules. Adherence to anhydrous conditions and careful handling of reagents are paramount for achieving high yields and purity.
The Discovery and Initial Characterization of 1-Tosyl-7-Azaindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-tosyl-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The tosyl group serves as a valuable protecting group for the azaindole nitrogen, enabling selective functionalization at other positions of the heterocyclic core. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of 1-tosyl-7-azaindole derivatives, with a focus on their role as potential therapeutic agents.
Synthesis of 1-Tosyl-7-Azaindole Derivatives
The synthesis of 1-tosyl-7-azaindole derivatives typically commences with the protection of the 7-azaindole nitrogen with a tosyl group, followed by functionalization of the core structure. A common strategy involves the preparation of a dihalogenated intermediate, such as 1-tosyl-3-iodo-5-bromo-7-azaindole, which allows for sequential and regioselective introduction of various substituents through cross-coupling reactions.
A representative synthetic pathway is the preparation of 3,5-disubstituted-7-azaindole derivatives. This process begins with the tosylation of 5-bromo-7-azaindole, followed by iodination at the 3-position. The resulting 1-tosyl-3-iodo-5-bromo-7-azaindole serves as a versatile intermediate for sequential palladium-catalyzed Suzuki coupling reactions to introduce diverse aryl or heteroaryl moieties at both the C3 and C5 positions. The final step involves the removal of the tosyl protecting group, typically under basic conditions, to yield the desired 3,5-disubstituted 7-azaindole.[1]
Initial Characterization: Biological Activity
1-Tosyl-7-azaindole derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The initial characterization of these compounds involves screening against a panel of kinases to determine their potency and selectivity.
Kinase Inhibition
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. As demonstrated in the tables below, 7-azaindole derivatives, often synthesized using a 1-tosyl-7-azaindole intermediate, have shown potent inhibitory activity against several key kinases, including those in the PI3K/AKT/mTOR and ALK signaling pathways.
Table 1: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| B13 | - | - | - | 0.5 |
| FD2054 | - | - | - | - |
| FD2078 | - | - | - | - |
| 28 | >300-fold selective | >300-fold selective | >300-fold selective | Cellular IC50 = 0.040 µM |
| 54 | - | - | 2.8 | - |
Note: Data extracted from multiple sources.[2][3][4][5] The specific substitution patterns of the 7-azaindole core for each compound are detailed in the cited literature.
Table 2: Inhibitory Activity of 7-Azaindole and Related Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) |
| 7-azaindole derivative | ALK | 90-141 |
| 7-azaindole derivative | Aurora A | 84% inhibition at 100 nM |
| Ceritinib | ALK | 0.15 |
| Alectinib | ALK | 1.9 |
| Entrectinib | ALK | 12 |
| HA-2l | mTOR | 66 |
| HA-2c | mTOR | 75 |
| 94 | JAK2 | 260 |
Note: Data extracted from multiple sources.[6][7][8][9] The specific structures of the compounds are described in the corresponding references.
Cellular Activity
Beyond enzymatic assays, the initial characterization includes evaluating the effects of these compounds on cancer cell lines. This is often assessed through cell viability assays, which measure the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50). For instance, 7-azaindole derivatives have demonstrated potent antiproliferative activities against human breast cancer cell lines such as MCF-7 and MDA-MB-231.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the characterization of novel compounds. Below are methodologies for key experiments cited in the characterization of 1-tosyl-7-azaindole derivatives.
Synthesis of 1-Tosyl-3-iodo-5-bromo-7-azaindole
Materials:
-
5-bromo-7-azaindole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Tosyl chloride
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Iodination: To a solution of 5-bromo-7-azaindole in acetonitrile, add N-iodosuccinimide (NIS). Heat the reaction mixture at 50 °C for 2 hours. After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Tosylation: Dissolve the crude iodo-intermediate in dichloromethane (DCM). Add triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP), and tosyl chloride. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford 1-tosyl-3-iodo-5-bromo-7-azaindole.
Suzuki Coupling Reaction
Materials:
-
1-Tosyl-3-iodo-5-bromo-7-azaindole
-
Aryl or heteroaryl boronic acid/ester
-
PdCl2(dppf)·CH2Cl2
-
Potassium carbonate (K2CO3)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave vial, combine 1-tosyl-3-iodo-5-bromo-7-azaindole, the desired boronic acid or ester, PdCl2(dppf)·CH2Cl2, and potassium carbonate.
-
Solvent Addition: Add a 3:1 mixture of dioxane and water to the vial.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to yield the desired 3,5-disubstituted-1-tosyl-7-azaindole.
Deprotection of the Tosyl Group
Materials:
-
3,5-disubstituted-1-tosyl-7-azaindole
-
2M Sodium hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 3,5-disubstituted-1-tosyl-7-azaindole in dioxane in a microwave vial.
-
Base Addition: Add 2M aqueous sodium hydroxide solution.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C for 1-10 minutes.
-
Work-up and Purification: After cooling, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to obtain the final deprotected 3,5-disubstituted-7-azaindole.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (1-tosyl-7-azaindole derivative) at various concentrations. Include appropriate controls (no enzyme, no compound).
-
Reaction Termination and ATP Depletion: After incubation at room temperature, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-tosyl-7-azaindole derivative and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the characterization process of these novel compounds.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Many 7-azaindole derivatives have been developed to target kinases within this pathway.
References
- 1. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] This protocol details the application of the Suzuki-Miyaura coupling for the synthesis of 3-aryl-1H-pyrrolo[2,3-b]pyridines using 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid as a key building block. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds, including kinase inhibitors.[3] The tosyl protecting group on the pyrrole nitrogen enhances the stability and handling of the boronic acid and can be removed post-coupling to yield the free N-H pyrrolo[2,3-b]pyridine.
This document provides a representative experimental protocol, data on reaction parameters, and a workflow diagram to guide researchers in utilizing this important synthetic transformation.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]
Experimental Protocols
This section outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Materials and Reagents:
-
This compound (CAS 882562-39-2)
-
Aryl Halide (e.g., 3-bromo-5-fluoropyridine)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Coupling Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent) to the flask.
-
Add the base, such as potassium carbonate (2.0-3.0 equivalents).
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Note: The data presented is representative and based on typical outcomes for similar Suzuki-Miyaura reactions involving heterocyclic compounds.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ | Toluene/EtOH | 90 | 88 |
| 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 78 |
Conditions: this compound (1.2 equiv.), representative aryl bromide (1.0 equiv.), Base (2.0 equiv.), 18 h.
Table 2: Substrate Scope with Optimized Conditions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 91 |
| 2 | 3-Bromo-5-fluoropyridine | 3-(5-Fluoropyridin-3-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 89 |
| 4 | 2-Bromothiophene | 3-(Thiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 76 |
Optimized Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 90 °C, 12 h.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Synthesis of 3-Aryl-7-Azaindoles via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a wide range of biological targets, including protein kinases.[1][2] In particular, 3-aryl-7-azaindoles have emerged as potent inhibitors of various kinases, playing a crucial role in the development of novel therapeutics.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been successfully employed for the synthesis of these valuable compounds.[4][5]
This document provides detailed application notes and protocols for the synthesis of 3-aryl-7-azaindoles through the Suzuki-Miyaura coupling of a 1-tosyl-3-iodo-7-azaindole intermediate with a variety of arylboronic acids. The tosyl group serves as a protecting group for the azaindole nitrogen, which can be readily removed post-coupling to yield the final products.[4]
Reaction Principle
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an organoborane (arylboronic acid) and an organohalide (1-tosyl-3-iodo-7-azaindole). The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 1-Tosyl-3-iodo-7-azaindole with Arylboronic Acids[4]
A mixture of the 1-tosyl-3-iodo-7-azaindole intermediate (1.0 equiv), the desired arylboronic acid or pinacol ester (2.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.1 equiv) is taken in a microwave vial. A 3:1 mixture of 1,4-dioxane and water is added to the vial. The reaction mixture is then heated in a microwave reactor at 120 °C for 30 minutes.[4]
Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aryl-1-tosyl-7-azaindole.
Deprotection of the Tosyl Group[4]
The purified 3-aryl-1-tosyl-7-azaindole is dissolved in a mixture of dioxane and 2M aqueous sodium hydroxide (NaOH). The mixture is heated in a microwave reactor at 150 °C for 1 to 10 minutes.[4] After cooling, the reaction mixture is neutralized with an appropriate acid and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the final 3-aryl-7-azaindole.
Data Presentation
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of 1-tosyl-3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids, followed by deprotection of the tosyl group.[4]
| Entry | Arylboronic Acid/Ester | Product | Protected Yield (%)[4] | Final Yield (%)[4] |
| 1 | Phenylboronic acid | 3-Phenyl-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | 75 | 65 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | 85 | 78 |
| 3 | 3-Cyanophenylboronic acid | 3-(3-Cyanophenyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | 68 | 55 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | 72 | 62 |
| 5 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | 55 | 45 |
| 6 | 1-Methyl-4-pyrazoleboronic acid pinacol ester | 3,5-bis(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | 60 | 50 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-aryl-7-azaindoles.
Caption: Synthetic workflow for 3-aryl-7-azaindoles.
PI3K/AKT/mTOR Signaling Pathway
3-Aryl-7-azaindole derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[7]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between various aryl halides and 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a key pharmacophore in numerous kinase inhibitors and other biologically active molecules. The methodologies outlined herein are based on established procedures for structurally analogous couplings and are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel 3-aryl-7-azaindole derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of drug discovery, it is frequently employed to couple heterocyclic boronic acids with a diverse range of aryl and heteroaryl halides, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The tosyl protecting group on the 7-azaindole nitrogen is often utilized to modulate the electronics of the heterocyclic system and, in some cases, to direct the regioselectivity of subsequent reactions. This protecting group can typically be removed under basic conditions post-coupling.
The protocols detailed below provide recommended starting conditions for the coupling of this compound with various aryl halides. Optimization of these conditions may be necessary for specific substrates, particularly for those that are sterically hindered or electronically deactivated.
Reaction Scheme
Data Presentation: Optimized Reaction Conditions
The following table summarizes recommended reaction conditions for the Suzuki-Miyaura coupling based on analogous reactions involving the 3-position of the 1-tosyl-7-azaindole core. These conditions have been shown to be effective for a range of aryl boronic acids and aryl halides.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride dichloromethane adduct) | A robust and commonly used catalyst for Suzuki couplings involving heteroaromatic substrates. Other palladium catalysts with bulky phosphine ligands may also be effective. |
| Catalyst Loading | 5-10 mol % | Higher catalyst loading may be required for less reactive aryl chlorides or sterically hindered substrates. |
| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | Typically used in a 2-3 fold excess relative to the limiting reagent. Cesium carbonate is a stronger base and may be beneficial for challenging couplings. |
| Solvent System | 1,4-Dioxane / Water (3:1 to 4:1 v/v) | The aqueous component is crucial for the transmetalation step. Other solvent systems such as DMF/water or Toluene/Ethanol/Water can also be explored. |
| Temperature | 85-120 °C | Microwave irradiation can significantly reduce reaction times. Conventional heating can also be employed, though longer reaction times may be necessary. |
| Reaction Time | 30 min - 4 h (Microwave) or 12-24 h (Conventional Heating) | Reaction progress should be monitored by TLC or LC-MS. |
| Reagent Stoichiometry | 1.0 equiv. Limiting Reagent, 1.2-1.5 equiv. Excess Reagent | It is common to use a slight excess of the boronic acid. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Microwave vial or round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a microwave vial, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 0.1 equiv) to the vial.
-
Add anhydrous 1,4-dioxane (e.g., 3 mL) and deionized water (e.g., 1 mL) to the vial.
-
Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120 °C for 30 minutes.[1]
-
Alternatively, for conventional heating, assemble the reaction in a round-bottom flask under an inert atmosphere and heat to 85 °C for 4 hours or until completion as monitored by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Post-Coupling Deprotection (Removal of the Tosyl Group):
-
Dissolve the purified 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as 1,4-dioxane or a mixture of methanol and THF.
-
Add an aqueous solution of a strong base, such as 2M NaOH or LiOH.
-
Heat the reaction mixture to a temperature ranging from 60 °C to 150 °C. Microwave heating can be employed to shorten the reaction time.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final 3-aryl-1H-pyrrolo[2,3-b]pyridine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling and subsequent deprotection.
References
Application Notes and Protocols for the Use of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a key building block in the synthesis of a class of kinase inhibitors based on the 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine core is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif, mimicking the adenine region of ATP to effectively inhibit a variety of protein kinases.[1][2][3] The tosyl group serves as a protecting group for the pyrrole nitrogen, enhancing stability and modulating reactivity during key synthetic steps. This versatile reagent is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 7-azaindole moiety into the target inhibitor structure, forming a carbon-carbon bond with a variety of aryl and heteroaryl halides. This methodology has been successfully applied to the development of potent inhibitors for several important kinase targets implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and the c-Met receptor.
Application in Kinase Inhibitor Synthesis
The 7-azaindole scaffold derived from this compound is a cornerstone in the design of inhibitors targeting various kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[4][5][6] Aberrant FGFR signaling is a known driver in a multitude of cancers. The 1H-pyrrolo[2,3-b]pyridine core has been successfully incorporated into potent FGFR inhibitors. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant inhibitory activity against FGFR1, 2, and 3.[2][4]
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is linked to autoimmune diseases and myeloproliferative neoplasms.[1][5] The 7-azaindole framework is a key component in several JAK inhibitors, where it interacts with the hinge region of the kinase.[1] For example, Decernotinib, a JAK3 inhibitor, features a 7-azaindole core.[1]
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and proliferation. Dysregulation of the HGF/c-Met axis is a hallmark of many cancers. Novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, exhibiting potent inhibitory activity against c-Met kinase.[7][8][9]
Quantitative Data
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized using the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line Antiproliferative Activity (IC50) | Reference |
| FGFR Inhibitor 4h | FGFR1 | 7 | 4T1 (Breast Cancer): 0.19 µM | [4] |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| c-Met Inhibitor 34 | c-Met | 1.68 | HT-29 (Colon): 0.021 µM, A549 (Lung): 0.035 µM, MCF-7 (Breast): 0.106 µM, PC-3 (Prostate): 0.088 µM | [7] |
| JAK2 Inhibitor 94 | JAK2 | 260 | Not Reported | [1][10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl or heteroaryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Deprotection of the Tosyl Group
The tosyl protecting group can be removed under basic conditions to yield the free 7-azaindole.
Materials:
-
Tosyl-protected 7-azaindole derivative
-
Base (e.g., NaOH, KOH, NaOMe)
-
Solvent (e.g., Methanol, Ethanol, THF/water)
Procedure:
-
Dissolve the tosyl-protected compound in the chosen solvent.
-
Add a solution of the base (e.g., 1M NaOH in water).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with an acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by chromatography or recrystallization if necessary.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detosylation of 3-Aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the N-tosyl protecting group from 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines (3-aryl-1-tosyl-7-azaindoles), a crucial step in the synthesis of various biologically active compounds. The choice of detosylation method is critical to ensure compatibility with other functional groups and to achieve high yields of the desired N-unprotected product. This document outlines three common and effective methods: base-mediated hydrolysis using cesium carbonate, reductive cleavage with magnesium in methanol, and fluoride-induced deprotection with tetrabutylammonium fluoride (TBAF).
Method Selection and Overview
The N-tosyl group is a robust protecting group for the indole nitrogen, but its removal often requires specific conditions. The stability of the sulfonamide bond necessitates methods that are often harsher than those for other N-protecting groups. However, several mild and efficient procedures have been developed.
-
Cesium Carbonate (Cs₂CO₃) in THF/Methanol: This is a particularly mild and effective method for N-detosylation of indoles and azaindoles.[1][2] The lower pKa of azaindoles compared to indoles facilitates the reaction, often allowing for deprotection at ambient temperatures.[1] This method is advantageous when substrates contain base-sensitive functional groups that are incompatible with harsher basic conditions.
-
Magnesium in Methanol (Mg/MeOH): This reductive cleavage method is an economical, efficient, and versatile option for desulfonylation.[3][4][5] It serves as a powerful reducing system and is often used when basic hydrolysis is slow or ineffective.[6] Care must be taken with substrates containing reducible functional groups.
-
Tetrabutylammonium Fluoride (TBAF) in THF: TBAF is another common reagent for tosyl group removal, typically requiring elevated temperatures.[1][7][8] The fluoride ion acts as a nucleophile to attack the sulfur atom of the sulfonyl group. This method is useful for substrates that are stable to fluoride ions and heat.
Data Presentation: Comparison of Detosylation Methods
The following table summarizes typical reaction conditions and outcomes for the detosylation of N-tosyl azaindoles and related indole structures. Direct quantitative comparison for the exact substrate class is limited in the literature; therefore, data from closely related N-tosyl aza/indoles are presented to guide method selection.
| Method | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Cesium Carbonate | Cs₂CO₃ (3 equiv.), THF/MeOH (2:1) | 22 (Ambient) | 0.5 - 2 | >99 | Highly efficient for azaindoles due to their lower pKa.[1] Reaction times are significantly shorter compared to analogous indoles. Electron-withdrawing groups on the indole ring facilitate the reaction.[1] |
| Magnesium/Methanol | Mg turnings, Anhydrous MeOH | Reflux | 2 - 6 | Good-High | A versatile and powerful reductive method.[4][5] Can be accelerated with sonication.[3][9] May not be suitable for substrates with reducible functional groups. |
| Tetrabutylammonium Fluoride | TBAF (1M solution in THF) | 70 - Reflux | 3 - 12 | Good-High | A common method, though often requires heating.[7] Substrate solubility in THF is crucial. |
Experimental Protocols
General Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a detosylation reaction, from setup to product isolation.
Caption: General workflow for a chemical detosylation reaction.
Protocol 1: Detosylation using Cesium Carbonate
This protocol is adapted from a mild and efficient method reported for N-tosyl indoles and azaindoles.[1]
Materials:
-
3-Aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line (optional, for sensitive substrates)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a 2:1 mixture of THF and MeOH (approx. 0.1-0.2 M concentration), add cesium carbonate (3.0 equiv.).
-
Stir the resulting suspension at ambient temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For azaindoles, the reaction is often complete within 0.5 to 2 hours.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
To the residue, add water and stir for 10-15 minutes.
-
Collect the solid product by vacuum filtration, washing with water.
-
If the product is not a solid, perform an aqueous work-up. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3-aryl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Detosylation using Magnesium and Methanol
This protocol describes a reductive cleavage of the N-tosyl group.[4][5]
Materials:
-
3-Aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Magnesium (Mg) turnings
-
Methanol (MeOH), anhydrous
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of magnesium turnings (5-10 equiv.) in anhydrous methanol, add the 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.). The concentration is typically in the range of 0.1-0.3 M.
-
Heat the mixture to reflux and maintain stirring. The reaction can also be performed at room temperature, sometimes with sonication to accelerate it.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M aqueous HCl or saturated aqueous ammonium chloride (NH₄Cl) solution until the excess magnesium is dissolved.
-
Make the solution basic (pH ~8-9) by adding aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Detosylation using Tetrabutylammonium Fluoride (TBAF)
This protocol utilizes fluoride to cleave the S-N bond.[7][8]
Materials:
-
3-Aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Tetrabutylammonium fluoride (TBAF), typically a 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous THF.
-
Add a solution of TBAF in THF (2-3 equiv.).
-
Heat the reaction mixture to reflux (around 70 °C).[7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours (3-12 h).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Monodesulfonylation of N, N-Disulfonylarylamines with Tetrabutylammonium Fluoride [jstage.jst.go.jp]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for Suzuki Reactions with 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scope and limitations of the Suzuki-Miyaura cross-coupling reaction utilizing 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid. Due to a lack of specific published data for this exact substrate, these application notes and protocols are based on established methodologies for structurally analogous N-protected azaindole derivatives. This guide serves as a robust starting point for reaction development and optimization, offering insights into potential coupling partners, typical reaction conditions, and a detailed experimental protocol.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is invaluable in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in biologically active molecules. The 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1-tosyl-7-azaindole) scaffold is a key heterocyclic motif in numerous pharmaceutical agents. The functionalization at the C3-position via its corresponding boronic acid provides a direct route to novel derivatives.
While this compound is a commercially available reagent, specific studies detailing its substrate scope and limitations in Suzuki reactions are not extensively reported in the scientific literature. The protocols and data presented herein are therefore extrapolated from successful reports on similar azaindole and indole systems, providing a foundational framework for researchers.
Reaction Principle and Visualization
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly with nitrogen-containing heterocycles which can interact with the palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Scope and Limitations (Projected)
Based on analogous heterocyclic systems, the following scope and limitations can be anticipated.
Scope of Coupling Partners
The reaction is expected to be compatible with a broad range of aryl and heteroaryl halides.
-
Aryl Halides : Electron-rich, electron-neutral, and electron-deficient aryl bromides and iodides are generally excellent coupling partners. Aryl chlorides may also be suitable but often necessitate the use of more specialized, highly active palladium catalysts and ligands (e.g., those based on biarylphosphines).
-
Heteroaryl Halides : Various heteroaryl halides, such as bromopyridines, bromopyrimidines, and bromoquinolines, are expected to couple successfully. The regiochemistry and electronic nature of the heteroaryl halide can influence reaction efficiency.
-
Functional Group Tolerance : A key advantage of the Suzuki reaction is its high functional group tolerance. Esters, ketones, amides, nitriles, and ethers are typically well-tolerated.
Potential Limitations
-
Steric Hindrance : Ortho-substituted aryl halides may react more slowly or provide lower yields due to steric hindrance around the reaction center. Optimization of the ligand and reaction temperature may be required to overcome this.
-
Protodeboronation : A common side reaction for heteroaryl boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by elevated temperatures and prolonged reaction times. The use of anhydrous solvents and appropriate bases can help minimize this pathway.
-
Catalyst Inhibition : The pyridine nitrogen within the 7-azaindole core can coordinate to the palladium center, potentially inhibiting catalytic activity. The tosyl protecting group on the pyrrole nitrogen helps to modulate the electronics of the ring system, but careful selection of a sterically bulky and electron-rich phosphine ligand is still recommended to promote the desired catalytic cycle.
Data Presentation: Recommended Starting Conditions
The following tables provide a summary of commonly used reagents and conditions for Suzuki couplings of related azaindole systems. These should serve as a starting point for optimization.
Table 1: Recommended Catalysts and Ligands
| Palladium Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos or XPhos | 1-5 | Highly active for challenging couplings, including aryl chlorides. |
| Pd(OAc)₂ | PPh₃ or RuPhos | 2-10 | A versatile and cost-effective system. |
| PdCl₂(dppf) | (dppf) | 2-5 | Often effective for a broad range of substrates. |
| Pd(PPh₃)₄ | - | 5-10 | A common catalyst, used directly without an additional ligand. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System (v/v) | Typical Temperature (°C) |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 80 - 100 |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene / H₂O (4:1) | 90 - 110 |
| K₃PO₄ | 2.0 - 3.0 | DMF or THF / H₂O (5:1) | 80 - 100 |
Detailed Experimental Protocol
This protocol provides a general procedure that should be optimized for each specific coupling partner.
Caption: A General Experimental Workflow.
Materials
-
This compound (1.0 equiv.)
-
Aryl or heteroaryl halide (1.1 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk glassware or microwave vials
Procedure
-
Reaction Setup : In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium pre-catalyst, the ligand, and the base.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with inert gas. Repeat this process three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe.
-
Reaction : Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Wash the organic mixture sequentially with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridine product.
Conclusion
The Suzuki-Miyaura reaction is a highly effective method for the C-C bond functionalization of the 1-tosyl-7-azaindole scaffold. While specific data for this compound is limited, the general protocols and principles outlined in this document provide a solid foundation for the successful development of these couplings. Researchers should anticipate the need for systematic optimization of the catalyst, ligand, base, and solvent system to achieve high yields for their specific coupling partners.
Application Notes and Protocols: 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) that typically exhibit weak binding to a biological target. The structural information gleaned from these fragment-target interactions then guides the optimization process to develop high-affinity ligands.
This document provides detailed application notes and protocols for the use of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid in FBDD campaigns. This fragment incorporates two key features: the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a "privileged" structure known to interact with the hinge region of many protein kinases, and a boronic acid moiety, which can form reversible covalent bonds with serine or threonine residues within the target's active site.[1][2] This combination makes it a promising candidate for screening against various protein kinases implicated in disease.
While specific screening data for this exact fragment is not publicly available, these notes provide a comprehensive, hypothetical framework for its application, based on established FBDD methodologies for similar compounds.
Key Characteristics of the Fragment
| Property | Value |
| IUPAC Name | (1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid |
| CAS Number | 882562-39-2[3] |
| Molecular Formula | C₁₄H₁₃BN₂O₄S |
| Molecular Weight | 316.14 g/mol |
| Key Features | 7-Azaindole core (kinase hinge binder), Boronic acid (reversible covalent warhead) |
Hypothetical Application: Targeting Protein Kinase X (PKX)
For the purpose of these application notes, we will consider a hypothetical screening campaign against Protein Kinase X (PKX), a serine/threonine kinase implicated in a cancer signaling pathway. The boronic acid moiety of the fragment is expected to form a reversible covalent bond with a serine residue in the ATP-binding pocket of PKX.
Proposed Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action where the fragment inhibits PKX, thereby blocking the downstream signaling cascade.
Caption: Proposed inhibition of the PKX signaling pathway.
Experimental Workflow for FBDD Campaign
A typical FBDD workflow for screening this compound would involve a primary screen to identify binders, followed by secondary validation and characterization of the hits.
Caption: FBDD screening and validation workflow.
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Prepare a solution of purified PKX at a concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well or 384-well PCR plate, add the PKX protein solution.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.
-
Fragment Addition: Add the fragment stock solution to the appropriate wells for a final fragment concentration of 200 µM (final DMSO concentration of 2%). Include DMSO-only controls.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.
Hypothetical DSF Screening Data:
| Fragment | Concentration (µM) | ΔTm (°C) | Hit? |
| This compound | 200 | +3.5 | Yes |
| Fragment 2 | 200 | +0.2 | No |
| Fragment 3 | 200 | +2.8 | Yes |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is used to confirm the binding of hits from the primary screen and to determine their binding affinity (K D) and kinetics (k a and k d).[4]
Protocol:
-
Chip Preparation: Covalently immobilize purified PKX onto a CM5 sensor chip using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 2% DMSO) ranging from 1 µM to 500 µM.
-
Binding Analysis: Inject the fragment solutions over the PKX-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
Hypothetical SPR Binding Data:
| Fragment | K D (µM) | k a (1/Ms) | k d (1/s) | Ligand Efficiency (LE) |
| This compound | 150 | 1.2 x 10³ | 0.18 | 0.28 |
| Fragment 3 | 300 | 0.8 x 10³ | 0.24 | 0.25 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pK D) / number of heavy atoms.
Binding Mode Analysis: NMR Spectroscopy
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can be used to map the binding site of the fragment on the protein. This requires an isotopically labeled protein.
Protocol:
-
Protein Preparation: Prepare a 100 µM solution of ¹⁵N-labeled PKX in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0) with 10% D₂O.
-
Fragment Preparation: Prepare a 20 mM stock solution of the fragment in a deuterated solvent (e.g., DMSO-d6).
-
HSQC Spectra Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PKX.
-
Titration: Add increasing amounts of the fragment stock solution to the protein sample and acquire an HSQC spectrum at each concentration point (e.g., protein:fragment ratios of 1:1, 1:2, 1:5, 1:10).
-
Data Analysis: Analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon fragment binding. Residues with significant CSPs are likely part of or near the fragment's binding site. Due to the covalent nature of the interaction, changes in signal intensity and line broadening can also be indicative of binding.
Conclusion
This compound represents a promising fragment for FBDD campaigns, particularly against protein kinases. Its 7-azaindole scaffold provides a well-established anchor for binding to the hinge region of kinases, while the boronic acid moiety offers the potential for reversible covalent interactions, which can enhance binding affinity and provide a foothold for further optimization. The protocols outlined in these application notes provide a robust framework for screening and characterizing this and similar fragments, paving the way for the development of novel and potent inhibitors.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of 3-Substituted 7-Azaindoles Using a Tosylated Precursor
These application notes provide a detailed protocol for the one-pot synthesis of 3-substituted 7-azaindoles, specifically focusing on a regioselective C-H sulfenylation of N-tosyl protected 7-azaindole. This method offers a practical and efficient route to obtaining 3-thio-7-azaindoles, which are valuable scaffolds in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development.
Introduction
7-Azaindole and its derivatives are important nitrogen-containing heterocyclic compounds widely found in bioactive molecules and functional materials. The development of efficient synthetic methods to functionalize the 7-azaindole core is of significant interest. This protocol details a transition-metal-free, one-pot method for the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles using sulfonyl chlorides.[1] In this reaction, tetrabutylammonium iodide (TBAI) plays a dual role as both a promoter and a desulfonylation reagent.[1] This approach is advantageous due to its operational simplicity, broad substrate scope, and avoidance of transition-metal catalysts, strong oxidants, or bases.[1]
Reaction Principle
The synthesis proceeds via a regioselective C-H bond sulfenylation at the C-3 position of an N-tosyl protected 7-azaindole. The N-tosyl group acts as a protecting group and influences the electronic properties of the 7-azaindole ring, facilitating the regioselective functionalization. The reaction is initiated with an N-tosyl protected 7-azaindole and a sulfonyl chloride in the presence of TBAI in DMF under air.[1] The reaction proceeds smoothly to afford the corresponding 3-thio-7-azaindole in moderate to good yields.[1]
Experimental Protocols
General Procedure for the One-Pot C-3 Sulfenylation of N-Tosyl-7-azaindole
This protocol is based on the method described by Hua et al.[1]
Materials:
-
N-Tosyl-7-azaindole (1a)
-
Substituted sulfonyl chloride (2)
-
Tetrabutylammonium iodide (TBAI)
-
Dimethylformamide (DMF)
Equipment:
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
To a reaction vial, add N-tosyl-7-azaindole (1a, 0.15 mmol, 1.0 equiv.).
-
Add the desired sulfonyl chloride (2, 0.45 mmol, 3.0 equiv.).
-
Add tetrabutylammonium iodide (TBAI, 3.0 equiv.).
-
Add dimethylformamide (DMF, 1.0 mL).
-
Seal the vial and place it in a preheated heating block or oil bath at 120 °C.
-
Stir the reaction mixture for 6 hours under an air atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-thio-7-azaindole.
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of 3-substituted 7-azaindoles.
Table 1: Optimization of Reaction Conditions for the C-3 Sulfenylation of N-Tosyl-7-azaindole (1a) with Tosyl Chloride (2a)[1]
| Entry | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBAI | 80 | 18 | 35 |
| 2 | NaI | 80 | 18 | 20 |
| 3 | KI | 80 | 18 | 15 |
| 4 | I₂ | 80 | 18 | <10 |
| 5 | TBAB | 80 | 18 | N.R. |
| 6 | TBAI | 100 | 18 | 52 |
| 7 | TBAI | 120 | 18 | 75 |
| 8 | TBAI | 140 | 18 | 73 |
| 9 | TBAI | 120 | 12 | 81 |
| 10 | TBAI | 120 | 6 | 86 |
| 11 | TBAI | 120 | 3 | 70 |
Reaction conditions: 1a (0.15 mmol), 2a (0.45 mmol), additive (3.0 equiv.), DMF (1 mL), under air. Isolated yields. N.R. = no reaction.
Table 2: Substrate Scope of Substituted Aryl Sulfonyl Chlorides for the C-3 Sulfenylation of N-Tosyl-7-azaindole (1a)[1]
| Product | Ar in ArSO₂Cl | Yield (%) |
| 3b | 4-MeC₆H₄ | 96 |
| 3c | 4-EtC₆H₄ | 85 |
| 3d | 4-t-BuC₆H₄ | 78 |
| 3e | 4-MeOC₆H₄ | 82 |
| 3f | 4-FC₆H₄ | 91 |
| 3g | 4-ClC₆H₄ | 88 |
| 3h | 4-BrC₆H₄ | 85 |
| 3i | 3-MeC₆H₄ | 90 |
| 3j | 3-ClC₆H₄ | 83 |
| 3k | 2-MeC₆H₄ | 75 |
| 3l | 2-ClC₆H₄ | 68 |
| 3m | 2,4-di-ClC₆H₃ | 65 |
| 3n | Naphthalen-2-yl | 72 |
Reaction conditions: 1a (0.15 mmol), sulfonyl chloride (0.45 mmol), TBAI (3 equiv.), DMF (1 mL), 120 °C, 6 h, under air. Isolated yields.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the one-pot synthesis of 3-thio-7-azaindoles.
Conclusion
This protocol provides a reliable and efficient one-pot method for the synthesis of 3-substituted 7-azaindoles from a tosylated precursor. The reaction proceeds under mild, transition-metal-free conditions and demonstrates good functional group tolerance, making it a valuable tool for the synthesis of diverse 7-azaindole derivatives for applications in drug discovery and materials science.[1]
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridines via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 3-aryl-1H-pyrrolo[2,3-b]pyridines (3-aryl-7-azaindoles) via Suzuki-Miyaura cross-coupling. The synthesis of this scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. These protocols are designed to be adaptable for scale-up from laboratory to kilogram-scale production, with a focus on reaction optimization, safety, and product purification.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Arylation at the C3-position is a critical modification for tuning the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the C-C bond between the 7-azaindole core and various aryl groups. This reaction is favored in industrial settings due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids.[1]
When transitioning from bench-scale synthesis to large-scale production, several factors must be carefully considered. These include the choice of catalyst, ligand, base, and solvent, as well as reaction concentration, temperature control, and methods for product isolation and purification. Safety is also a primary concern, as Suzuki-Miyaura reactions can be exothermic and require careful management on a larger scale.[2][3][4] This document outlines optimized conditions and protocols to facilitate the successful scale-up of the Suzuki coupling for the synthesis of 3-aryl-1H-pyrrolo[2,3-b]pyridines.
Data Presentation
Table 1: Summary of Reaction Conditions for Suzuki Coupling of 3-Halo-1H-pyrrolo[2,3-b]pyridines
| Entry | 3-Halo-7-azaindole | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 | Fictionalized Data |
| 2 | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 92 | Fictionalized Data |
| 3 | 3-Chloro-1H-pyrrolo[2,3-b]pyridine | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2) | t-Amyl alcohol | 110 | 24 | 78 | Fictionalized Data |
| 4 | 3-Iodo-1-SEM-pyrrolo[2,3-b]pyridine | 4-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 95 | Fictionalized Data |
| 5 | 3-Bromo-1-Boc-pyrrolo[2,3-b]pyridine | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 80 | 12 | 89 | Fictionalized Data |
Note: The data in this table is a representative compilation based on typical conditions found in the literature and is intended for illustrative purposes.
Experimental Protocols
General Considerations for Scale-Up:
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. This is crucial during large-scale operations.
-
Reagent Quality: Use dry, high-purity reagents and solvents. For large-scale reactions, it is advisable to use anhydrous solvents.
-
Temperature Control: Suzuki reactions can be exothermic.[2][4] Use a reactor with efficient temperature control and consider controlled addition of reagents to manage any potential exotherms.
-
Work-up and Purification: Large-scale purification often relies on crystallization or trituration rather than chromatography. Develop a robust crystallization procedure at the lab scale before moving to a larger scale.
Protocol 1: Kilogram-Scale Synthesis of 3-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from typical laboratory procedures with modifications for large-scale synthesis.
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 kg, 5.08 mol)
-
4-Methoxyphenylboronic acid (0.85 kg, 5.59 mol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46.5 g, 0.051 mol, 1 mol%)
-
Sphos (41.7 g, 0.102 mol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), milled (1.40 kg, 10.16 mol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 L)
-
Water (2 L)
-
Toluene (for work-up)
-
Heptane (for crystallization)
Procedure:
-
Reaction Setup: To a clean, dry, and nitrogen-purged 20 L reactor, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 kg), 4-methoxyphenylboronic acid (0.85 kg), and milled potassium carbonate (1.40 kg).
-
Catalyst and Ligand Addition: In a separate container, under a nitrogen atmosphere, dissolve Pd₂(dba)₃ (46.5 g) and Sphos (41.7 g) in 2-MeTHF (1 L). Add this solution to the reactor.
-
Solvent Addition and Degassing: Add the remaining 2-MeTHF (9 L) and water (2 L) to the reactor. Sparge the mixture with nitrogen for at least 30 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80 °C with efficient stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with 10% aqueous sodium chloride solution (2 L).
-
Treat the organic layer with a palladium scavenging agent if necessary (e.g., activated carbon, silica-based scavengers).
-
Filter the mixture through a pad of celite.
-
Concentrate the organic layer under reduced pressure to approximately 3 L.
-
-
Crystallization:
-
Add toluene (5 L) and continue to concentrate to remove residual 2-MeTHF.
-
Heat the solution to 70-80 °C to ensure complete dissolution.
-
Slowly add heptane (5 L) while maintaining the temperature.
-
Cool the mixture slowly to room temperature, then further cool to 0-5 °C for at least 4 hours to maximize crystallization.
-
-
Isolation and Drying:
-
Filter the solid product and wash the filter cake with cold heptane (2 x 1 L).
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Expected Yield: 85-95%
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions involving 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with heteroaromatic boronic acids, can stem from several factors. The initial points to verify are the activity of your palladium catalyst, the potential for oxygen contamination, and the purity and stability of your reagents, particularly the boronic acid which can be susceptible to degradation.[1] The electron-deficient nature of the pyrrolo[2,3-b]pyridine ring system can slow down the crucial transmetalation step in the catalytic cycle.[2][3] Additionally, the Lewis basic nitrogen atom in the heterocycle can coordinate to the palladium catalyst, leading to deactivation.[3][4]
Q2: What is protodeboronation and how can I minimize it with my substrate?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source, replacing it with a carbon-hydrogen bond, leading to the formation of the corresponding unsubstituted heteroarene.[3][5] This is a common issue with heteroaryl boronic acids.[6] To minimize protodeboronation, consider using anhydrous reaction conditions, as water in the presence of a base can facilitate this side reaction.[4] Some strategies include using boronic esters (e.g., pinacol esters) which can exhibit greater stability, or employing specific bases and solvent systems that are less prone to promoting this pathway.[6][7]
Q3: How does the choice of palladium catalyst and ligand impact the reaction yield?
A3: The selection of the palladium source and ligand is critical for an efficient Suzuki coupling.[2] For challenging substrates like electron-deficient heteroaromatic boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[2] Buchwald-type phosphine ligands, such as SPhos and XPhos, are often effective for these types of substrates due to their high activity.[2] The choice of ligand can significantly influence the outcome, and screening different ligands is often necessary to find the optimal conditions.[8][9]
Q4: Which bases and solvents are recommended for this type of Suzuki coupling?
A4: The choice of base and solvent system is crucial and can significantly affect the reaction outcome.[10][11] For heteroaryl Suzuki couplings, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][12] The strength and nature of the base can influence both the rate of the desired reaction and the extent of side reactions like protodeboronation. Solvents such as dioxane, toluene, and THF, often in combination with water, are frequently used.[2][12] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[4]
Q5: Can using a boronic ester derivative of this compound improve my yields?
A5: Yes, using a boronic ester, such as the pinacol ester, can be a beneficial strategy. Boronic esters are often more stable than their corresponding boronic acids and can be less susceptible to protodeboronation.[6][7][13] This increased stability can lead to higher and more reproducible yields, especially in challenging coupling reactions.[7] While boronic acids are generally more reactive, the enhanced stability of boronic esters can be advantageous for substrates prone to decomposition.[13]
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure your palladium source is active. Use a fresh batch of catalyst or consider an air-stable precatalyst like a palladacycle.[1] - For Pd(II) precatalysts, ensure in situ reduction to the active Pd(0) species is occurring.[1] |
| Oxygen Contamination | - Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1] Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[1] |
| Boronic Acid Instability/Protodeboronation | - Use fresh, high-purity this compound. - Consider converting the boronic acid to a more stable pinacol ester derivative.[7] - Minimize water content in the reaction by using anhydrous solvents and bases. |
| Suboptimal Reaction Conditions | - Screen different combinations of ligands, bases, and solvents (see tables below). Buchwald-type ligands are often a good starting point. - Vary the reaction temperature. While higher temperatures can increase reaction rates, they can also promote decomposition.[10] A temperature screen is recommended. |
Problem: Presence of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - This side product arises from the coupling of two boronic acid molecules. - Ensure rigorous exclusion of oxygen.[1] - Use a slight excess of the aryl halide coupling partner.[14] |
| Formation of Unsubstituted Pyrrolo[2,3-b]pyridine | - This is likely due to protodeboronation.[5] - Implement strategies to minimize protodeboronation as described in the FAQs and the table above. |
| Catalyst Deactivation by Heterocycle | - The Lewis basic nitrogen on the pyrrolo[2,3-b]pyridine ring can inhibit the palladium catalyst.[3] - The use of specific ligands that shield the metal center or the addition of copper(I) salts can sometimes mitigate this issue.[4][15] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving heteroaromatic substrates, providing a starting point for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[2] | Lower activity for challenging substrates, may require higher temperatures.[2] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[2] | May not be as active as Buchwald-type ligands for this specific substrate.[2] | 1-3 |
Table 2: Comparison of Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[2] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[2] |
| Cs₂CO₃ | THF or Dioxane | Strong base that can accelerate slow reactions, but is more expensive and can promote side reactions.[2] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions, but may be too weak for this substrate.[2] |
| CsF | Isopropanol | Can be effective in minimizing protodeboronation.[16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: A decision-making flowchart for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
preventing protodeboronation of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the challenge of protodeboronation associated with 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid in cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct solutions and rationale.
Question: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product, and I am isolating the protodeboronated byproduct (1-tosyl-1H-pyrrolo[2,3-b]pyridine). What is causing this and how can I prevent it?
Answer: You are observing protodeboronation, an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This side reaction consumes your starting material, reducing the yield of the intended coupled product. The 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, as a basic heteroaromatic system, is particularly susceptible to this process.[1][3][4]
The rate of protodeboronation is highly dependent on the reaction conditions.[1] The following table outlines key parameters to optimize to favor the desired Suzuki-Miyaura coupling over protodeboronation.
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Base | Strong bases (e.g., NaOH, KOH, CsOH) or highly concentrated carbonate solutions. | Use a weaker, non-hydroxide base such as CsF , K₃PO₄ , or KOAc .[2][5][6] | Strong bases and high pH can significantly accelerate base-catalyzed protodeboronation.[7][8] Weaker bases are sufficient to facilitate the Suzuki catalytic cycle while minimizing the rate of the undesired side reaction. |
| Temperature | High reaction temperatures (e.g., >100 °C). | Run the reaction at the lowest temperature that provides a reasonable reaction rate (start around 50-80 °C ). | Protodeboronation, like most reactions, is accelerated by heat.[9] A lower temperature can significantly slow the rate of protodeboronation relative to a fast catalytic coupling cycle. |
| Catalyst System | Slow or inefficient catalyst turnover. | Employ a highly active palladium precatalyst and ligand system. Consider bulky dialkylbiaryl phosphine ligands like SPhos , XPhos , or RuPhos . | A fast and efficient catalytic system is crucial. If the rate of cross-coupling is significantly faster than the rate of protodeboronation, the desired product will be formed preferentially.[2][9] |
| Solvent | Protic or aqueous solvent mixtures (e.g., Dioxane/H₂O, THF/H₂O). | Use anhydrous solvents or systems with minimal water content. Consider 2-MeTHF , Toluene , or anhydrous Dioxane . | Water is the proton source for protodeboronation.[1][4] Reducing its presence can help suppress the side reaction. |
Question: I have optimized the reaction conditions (base, temperature, catalyst), but protodeboronation is still a significant issue. Are there more stable alternatives to the boronic acid?
Answer: Yes. When optimizing reaction conditions is insufficient, converting the boronic acid into a more stable derivative is a highly effective strategy.[7] Boronic esters or trifluoroborate salts are generally more stable and act as "slow-release" sources of the boronic acid, keeping the concentration of the reactive intermediate low in solution and thus minimizing side reactions.[1][7]
| Boron Reagent | Structure | Key Advantages | Considerations |
| Pinacol Boronate Ester | Ar-B(pin) | Increased stability to silica gel chromatography and storage. Generally less prone to protodeboronation.[10][11] | May require slightly more forcing conditions (e.g., specific base like K₃PO₄) to hydrolyze in situ for transmetalation. |
| MIDA Boronate Ester | Ar-B(MIDA) | Exceptionally stable, air-stable, and compatible with a wide range of reaction conditions. Can be used in "slow-release" protocols.[1] | Requires a specific hydrolysis step (e.g., mild aqueous base) to release the active boronic acid for coupling. |
| Potassium Trifluoroborate Salt | [Ar-BF₃]⁻K⁺ | Highly stable, crystalline solids with a long shelf life. Often show reduced protodeboronation compared to boronic acids.[2][7] | Requires specific conditions for efficient coupling; often works well with weaker bases like CsF.[2] |
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation? A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of Suzuki-Miyaura coupling, it is a common and detrimental side reaction that converts the organoboron reagent into its corresponding hydrocarbon, thereby reducing the efficiency of the desired cross-coupling.[1][2]
Q2: Why is this compound so prone to this reaction? A2: This molecule has two features that increase its susceptibility to protodeboronation. First, it is a heteroaromatic boronic acid, which are often less stable than simple arylboronic acids.[3][4] Second, it contains a basic pyridine nitrogen atom. This can lead to the formation of a highly reactive zwitterionic intermediate, particularly under neutral pH conditions, which can rapidly decompose.[1][4][9] While both acidic and strongly basic conditions can mitigate this specific zwitterion-mediated pathway, the molecule remains susceptible to general base-catalyzed protodeboronation.[1][8][9]
Q3: How should I handle and store this compound to ensure its stability? A3: To maximize stability and shelf-life, the boronic acid should be stored as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[12] Avoid repeated freeze-thaw cycles and exposure to moisture and air. For routine use in the lab, consider converting it to its more stable pinacol boronate ester.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and may require further optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos, and dissolve in a small amount of anhydrous 2-MeTHF.
-
Seal the reaction vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the anhydrous 2-MeTHF to the reaction vessel to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Preparation of the Pinacol Boronate Ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
Add the boronic acid and pinacol to a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) or containing molecular sieves (if using THF).
-
Add the anhydrous solvent.
-
Heat the mixture to reflux for 2-4 hours. The removal of water will drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction after confirming its formation. If necessary, it can be purified by recrystallization or careful silica gel chromatography.
Visual Guides
Caption: Troubleshooting workflow for addressing low yields caused by protodeboronation.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
common side reactions in the synthesis of 3-aryl-7-azaindoles
Welcome to the technical support center for the synthesis of 3-aryl-7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of 3-aryl-7-azaindoles, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or No Yield of the Desired 3-Aryl-7-Azaindole
Q: My Suzuki-Miyaura reaction to synthesize a 3-aryl-7-azaindole resulted in a very low yield or only starting materials. What are the potential causes and how can I improve the yield?
A: Low or no yield in a Suzuki-Miyaura coupling for this synthesis can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Palladium Black Formation: The appearance of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by the presence of oxygen or impurities in the reaction mixture.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[2]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, high-quality ligands and handle them under an inert atmosphere.
-
Catalyst Poisoning: The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium center, leading to catalyst deactivation.[3][4] Using a higher catalyst loading or a pre-catalyst designed for nitrogen-containing heterocycles can sometimes overcome this issue.
-
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is a critical step.
-
Inappropriate Base: The choice and amount of base are crucial. The base activates the boronic acid to form a more nucleophilic boronate species.[5] For 7-azaindole substrates, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6] The strength and solubility of the base can significantly impact the reaction rate and yield.[7][8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5][7] The optimal solvent ratio should be determined for your specific substrates.
-
-
Decomposition of Boronic Acid: Arylboronic acids can undergo side reactions before coupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, and is a major pathway for boronic acid decomposition, especially with heteroaryl boronic acids.[4][9] This side reaction is often promoted by aqueous basic conditions.[9][10] To minimize protodeboronation, you can:
-
Issue 2: Formation of Significant Side Products
Q: I've successfully formed some of my desired 3-aryl-7-azaindole, but my crude product is contaminated with significant byproducts. What are these side products and how can I minimize their formation?
A: The most common side products in the Suzuki-Miyaura synthesis of 3-aryl-7-azaindoles are homo-coupled products and dehalogenated starting material.
-
Homo-coupling of Arylboronic Acid: This results in the formation of a biaryl compound derived from two molecules of your arylboronic acid (Ar-Ar).
-
Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homo-coupling.[2][5][12] It can also occur in the absence of oxygen through a protonolysis/second transmetalation event.[13][14] Electron-deficient arylboronic acids are more prone to this side reaction.[13][14]
-
Solution: Rigorous exclusion of oxygen from the reaction mixture is the most effective way to suppress homo-coupling.[2][15] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst can also help.
-
-
Dehalogenation of 3-Halo-7-azaindole: This results in the formation of the parent 7-azaindole without the aryl group.
-
Cause: Dehalogenation occurs when the palladium-halide intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[16] Potential hydride sources include certain bases (e.g., alkoxides) and solvents.[16]
-
Solution: Avoid strong alkoxide bases and choose a weaker inorganic base like K₂CO₃ or K₃PO₄.[16] Ensure your solvents are pure and free from contaminants that could act as hydride donors.
-
-
N-Arylation of 7-Azaindole: In some cases, the aryl group can attach to the nitrogen of the pyrrole ring.
-
Cause: This can occur as a competing reaction, particularly if the N-H is unprotected.
-
Solution: N-protection of the 7-azaindole starting material can prevent this side reaction. Common protecting groups include methyl or p-methoxybenzyl (PMB).[6]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki-Miyaura coupling of 3-halo-7-azaindoles?
A1: There is no single "best" catalyst/ligand system, as the optimal choice depends on the specific substrates. However, for heteroaromatic substrates like 7-azaindoles, bulky and electron-rich phosphine ligands are often effective. A commonly successful combination is Pd₂(dba)₃ as the palladium source with SPhos as the ligand.[6] Pre-catalysts such as XPhos Pd G2 have also been shown to be effective.[16] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal conditions for your specific reaction.
Q2: What is the recommended base and solvent for this reaction?
A2: A common and effective combination is an inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a mixed solvent system of toluene and ethanol (1:1) or dioxane and water.[6] The choice of base can influence the reaction rate and the formation of side products.[8] For instance, stronger bases may accelerate the reaction but can also promote decomposition of the boronic acid.
Q3: How can I purify my 3-aryl-7-azaindole product from the reaction byproducts?
A3: Purification can be challenging due to the similar polarities of the desired product and some byproducts, like the homo-coupled biaryl.
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities. A basic aqueous wash (e.g., with NaOH or K₂CO₃ solution) can help remove unreacted boronic acid by converting it to a water-soluble boronate salt.[17]
-
Column Chromatography: Meticulous column chromatography on silica gel is typically required.[17] It is important to carefully select the eluent system and use a shallow gradient to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification method.[17]
Experimental Protocols
Protocol: One-Pot Synthesis of 3,6-Diaryl-7-Azaindoles via Sequential Suzuki-Miyaura Coupling [6]
This protocol describes a one-pot, two-step procedure for the synthesis of 3,6-diaryl-7-azaindoles starting from 6-chloro-3-iodo-N-protected-7-azaindole.
Step 1: C3-Arylation
-
To a reaction vessel, add 6-chloro-3-iodo-N-methyl-7-azaindole (1 equiv), the first arylboronic acid (1.2 equiv), and cesium carbonate (2 equiv).
-
Add a 1:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).
-
Heat the reaction mixture to 60 °C and stir until the C3-arylation is complete (monitor by TLC or LC-MS).
Step 2: C6-Arylation
-
To the same reaction vessel, add the second arylboronic acid (1.5 equiv).
-
Add an additional portion of Pd₂(dba)₃ (10 mol %) and SPhos (20 mol %).
-
Increase the reaction temperature to 110 °C and stir until the C6-arylation is complete.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table summarizes the yields for the synthesis of various 3-aryl- and 3,6-diaryl-7-azaindoles using the protocol described above.
| Entry | 3-Aryl Substituent | Yield (%) | 6-Aryl Substituent | Overall Yield (%) |
| 1 | Phenyl | 85 | Phenyl | 88 |
| 2 | 4-Methylphenyl | 89 | 4-Methylphenyl | 75 |
| 3 | 3-Methylphenyl | 93 | 3-Methylphenyl | 78 |
| 4 | 4-Methoxyphenyl | 93 | 4-Methoxyphenyl | 82 |
| 5 | 4-Fluorophenyl | 79 | 4-Fluorophenyl | 65 |
| 6 | 3,5-Bis(trifluoromethyl)phenyl | 67 | 3,5-Bis(trifluoromethyl)phenyl | 58 |
Data adapted from Cardoza et al., ACS Omega 2023, 8, 9, 8415–8426.[6]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Synthesis of 3-Aryl-7-Azaindoles
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products derived from this compound, particularly after Suzuki-Miyaura coupling reactions.
Issue 1: Difficulty in Removing Unreacted Boronic Acid
Q: I am having trouble removing the unreacted this compound from my reaction product after column chromatography. What can I do?
A: Unreacted boronic acids can sometimes be challenging to separate from the desired product due to similar polarities. Here are several strategies you can employ:
-
Aqueous Workup with a Base: A common and effective method is to perform a liquid-liquid extraction using a basic aqueous solution. Boronic acids are weakly acidic and will be deprotonated by a base, such as 1M NaOH or saturated aqueous NaHCO₃, forming a water-soluble boronate salt. This salt will partition into the aqueous layer, while your typically less polar organic product remains in the organic phase. Repeat the extraction 2-3 times to ensure complete removal.
-
Diethanolamine Adduct Formation: You can convert the unreacted boronic acid into a crystalline diethanolamine adduct. This is achieved by treating the crude product mixture with diethanolamine. The resulting adduct is often insoluble in common organic solvents like ether and can be removed by filtration.
-
Sorbitol Extraction: An extraction with a sorbitol solution can selectively pull the free boronic acid into the aqueous layer, leaving your product in the organic phase.
-
Specialized Chromatography: If the above methods are not successful or are incompatible with your product, consider using specialized chromatography techniques. For instance, using silica gel impregnated with boric acid can sometimes improve the separation of boronic acids and their esters.
Issue 2: Presence of Homocoupling Byproduct
Q: My reaction is producing a significant amount of the homocoupling byproduct of my aryl halide, and it is co-eluting with my desired product. How can I minimize its formation and improve purification?
A: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.
-
To Minimize Formation:
-
Thorough Degassing: Ensure all your solvents are thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.
-
-
For Purification:
-
Optimize Chromatography: Fine-tuning your flash chromatography conditions is crucial. A shallow gradient elution can improve separation. Experiment with different solvent systems; for example, combinations of hexanes/ethyl acetate or dichloromethane/methanol are common for azaindole derivatives.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method to separate it from the homocoupling byproduct, which may have different solubility properties. Common recrystallization solvents for similar heterocyclic compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[2]
-
Issue 3: Protodeboronation of the Starting Material
Q: I am observing a significant amount of the protodeboronated side product (1-tosyl-1H-pyrrolo[2,3-b]pyridine) in my crude reaction mixture. How can I prevent this?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common issue with heteroaromatic boronic acids, especially under basic aqueous conditions.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or KF instead of stronger ones like NaOH or K₃PO₄.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.
-
Convert to a Boronate Ester: Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids. You can convert your boronic acid to its pinacol ester before the coupling reaction.
Issue 4: Removal of the Tosyl Protecting Group During or After Purification
Q: I need to remove the tosyl group from my purified product. What are the standard conditions, and how do I purify the deprotected product?
A: The tosyl group is typically removed under basic conditions.
-
Deprotection Protocol: A common method involves heating the tosylated compound in a mixture of an alcohol (like methanol or ethanol) and an aqueous base, such as 1M or 2M NaOH. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Purification of the Deprotected Product: After deprotection, the reaction mixture is typically neutralized with an acid (e.g., HCl) and extracted with an organic solvent like ethyl acetate or dichloromethane. The crude deprotected product can then be purified by flash column chromatography. Due to the presence of the free N-H on the pyrrole ring and the basic nitrogen on the pyridine ring, the polarity of the compound will be significantly different from its tosylated precursor. A more polar eluent system, such as a gradient of methanol in dichloromethane, is often required.[3]
Frequently Asked Questions (FAQs)
Q1: What are the general guidelines for choosing a solvent system for flash chromatography of 3-substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridines?
A1: For N-tosylated 7-azaindole derivatives, a good starting point for developing a flash chromatography method is to use a mobile phase consisting of a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1] You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. For more polar products or to improve separation, a system of dichloromethane and methanol can also be effective.[3] It is always recommended to first develop the separation on a TLC plate to determine the optimal solvent ratio, aiming for an Rf value of 0.2-0.3 for the desired product.[4]
Q2: What are some common byproducts to expect in a Suzuki reaction with this compound?
A2: Besides unreacted starting materials, common byproducts include:
-
Protodeboronated starting material: 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Homocoupling product of the aryl halide: Ar-Ar.
-
Homocoupling of the boronic acid: Although less common, it can occur, especially in the presence of oxygen.
-
Inorganic salts: From the base used in the reaction.
Q3: Can I use recrystallization to purify my crude product?
A3: Yes, if your product is a solid, recrystallization can be a very effective purification technique. The choice of solvent is critical and needs to be determined experimentally. A good recrystallization solvent will dissolve your compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents to screen for azaindole derivatives include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.[2]
Q4: The basic nitrogen of the pyridine ring is causing my product to streak on the silica gel column. What can I do to improve the chromatography?
A4: Tailing or streaking on silica gel is a common issue with basic compounds like pyridines. To mitigate this, you can add a small amount of a basic modifier to your eluent. Typically, adding 0.1-1% of triethylamine or pyridine to the mobile phase will neutralize the acidic silanol groups on the silica surface and lead to sharper peaks and better separation.[5]
Data Presentation
Table 1: Recommended Solvent Systems for Flash Chromatography of 7-Azaindole Derivatives
| Compound Polarity | Recommended Starting Solvent System | Gradient Profile | Modifier (if needed) |
| Low to Medium | Hexanes/Ethyl Acetate | 0-50% Ethyl Acetate | 0.1-1% Triethylamine |
| Medium to High | Dichloromethane/Methanol | 0-10% Methanol | 0.1-1% Triethylamine |
Table 2: Troubleshooting Summary for Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unreacted Boronic Acid | Similar polarity to the product. | Basic aqueous wash (1M NaOH), diethanolamine adduct formation, sorbitol extraction. |
| Homocoupling Byproduct | Oxygen in the reaction. | Thoroughly degas solvents, maintain an inert atmosphere, optimize chromatography, recrystallization. |
| Protodeboronation | Strong base, presence of water. | Use a milder base (K₂CO₃, KF), run the reaction under anhydrous conditions, use a boronate ester. |
| Product Streaking on Silica | Basic nature of the pyridine nitrogen. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Suzuki-Miyaura Reaction
-
After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and crack-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Procedure for Tosyl Group Deprotection
-
Dissolve the purified 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine in a mixture of methanol or ethanol and a 2M aqueous solution of NaOH.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, typically using a gradient of methanol in dichloromethane.
Mandatory Visualization
Caption: General workflow for the purification and subsequent deprotection of products from Suzuki coupling reactions.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Purification [chem.rochester.edu]
Technical Support Center: Optimization of Suzuki Coupling for Tosylated Azaindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the Suzuki-Miyaura cross-coupling of tosylated azaindoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of a tosylated azaindole failing or giving low yields?
A1: Low yields in the Suzuki coupling of tosylated azaindoles can stem from several factors. Common issues include suboptimal choice of base and solvent, catalyst deactivation, and degradation of the starting material. The tosyl group, while a good leaving group, can be susceptible to cleavage under certain basic conditions. Additionally, the nitrogen atom in the azaindole ring can coordinate to the palladium catalyst, potentially inhibiting its activity, although N-tosylation generally mitigates this issue compared to unprotected azaindoles.[1]
Q2: What is the optimal base for the Suzuki coupling of tosylated azaindoles?
A2: The choice of base is critical and often substrate-dependent. For tosylates, which are less reactive than bromides or iodides, stronger bases are often required.[2] However, overly strong bases can lead to the cleavage of the N-tosyl group. A good starting point is to use inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][4] Weaker bases like sodium carbonate (Na₂CO₃) may also be effective, particularly with more reactive boronic acids and efficient catalyst systems.[5][6] It is advisable to screen a few bases to find the optimal conditions for your specific substrate.
Q3: Which solvent system is recommended for this reaction?
A3: Aprotic polar solvents are generally preferred for Suzuki couplings of aryl tosylates. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often with the addition of water.[7][8] The presence of water can be crucial for the dissolution of the inorganic base and for facilitating the transmetalation step.[9][10][11] However, for substrates prone to hydrolysis, anhydrous conditions might be necessary. Toluene is another viable solvent, particularly in systems where water needs to be carefully controlled.
Q4: Can the N-tosyl group be cleaved during the reaction?
A4: Yes, detosylation is a potential side reaction, especially with strong bases and elevated temperatures. The use of milder bases like K₃PO₄ or Cs₂CO₃ can help minimize this issue.[12] If detosylation is a significant problem, it may be necessary to screen different bases or lower the reaction temperature and extend the reaction time.
Q5: How do I choose the right palladium catalyst and ligand?
A5: For the coupling of less reactive electrophiles like tosylates, catalyst systems with electron-rich and bulky phosphine ligands are generally more effective. Buchwald-type ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[1] Pre-formed catalysts incorporating these ligands are also commercially available and often show high activity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[13] - Consider using a more active catalyst system, such as one with a Buchwald ligand. |
| 2. Suboptimal Base | - Screen a panel of bases, including K₃PO₄, Cs₂CO₃, and Na₂CO₃. - Ensure the base is finely powdered and anhydrous if required. | |
| 3. Inappropriate Solvent | - Try different solvent systems, such as dioxane/water, THF/water, or toluene.[7][8][14] - Ensure solvents are anhydrous and deoxygenated. | |
| Detosylation of Starting Material | 1. Base is too strong | - Switch to a milder base (e.g., from K₂CO₃ to K₃PO₄ or CsF). - Reduce the equivalents of the base. |
| 2. High Reaction Temperature | - Lower the reaction temperature and increase the reaction time. | |
| Protodeboronation of Boronic Acid | 1. Presence of excess water | - Use anhydrous solvents and a carefully dried base. - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| 2. Base-promoted degradation | - Use a milder base such as KF or CsF. | |
| Formation of Homocoupled Byproducts | 1. Oxygen Contamination | - Thoroughly degas the solvent and maintain a strict inert atmosphere.[2] |
| 2. Inefficient Transmetalation | - Ensure the base is adequately soluble in the reaction mixture. The addition of a small amount of water can sometimes help.[9][10] |
Data Presentation: Base and Solvent Optimization
The following tables provide a summary of expected outcomes for the Suzuki coupling of a generic tosylated azaindole with phenylboronic acid based on general principles for similar substrates.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 75-90 | Good general-purpose base, often provides a balance of reactivity and minimal side reactions.[3] |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | 80-95 | Highly effective, but more expensive. Can be advantageous for challenging couplings.[4] |
| 3 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 60-80 | A common and cost-effective base, but may be less effective for tosylates.[5][6] |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O (1:1) | 110 | 50-70 | Generally requires higher temperatures and may be less efficient.[2] |
| 5 | KF (3.0) | Dioxane | 100 | 40-60 | A milder base that can be useful if detosylation is a problem. |
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Solvent System | Base | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 75-90 | A robust and widely used solvent system for Suzuki couplings.[7] |
| 2 | Toluene/H₂O (10:1) | K₃PO₄ | 110 | 70-85 | Good for reactions where precise control of water content is needed. |
| 3 | THF/H₂O (4:1) | Cs₂CO₃ | 80 | 70-85 | Effective, but the lower boiling point of THF may require longer reaction times. |
| 4 | DMF | K₂CO₃ | 120 | 60-75 | Can be effective for less soluble substrates, but may require higher temperatures. |
| 5 | 2-MeTHF | K₃PO₄ | 100 | 70-85 | A greener alternative to THF with a higher boiling point.[14] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Tosylated Azaindole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Tosylated azaindole (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed catalyst like SPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the tosylated azaindole, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Tosylate Electrophiles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tosylate-containing compounds in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with an aryl tosylate showing low to no conversion?
A1: Aryl tosylates are generally less reactive than the corresponding halides (I, Br, Cl) or triflates in Suzuki-Miyaura coupling.[1][2] This reduced reactivity is due to the stronger C-O bond that needs to be cleaved during the oxidative addition step. To overcome this, specific catalytic systems with electron-rich and sterically hindered ligands are often necessary to enhance the catalytic activity.[3][4] Additionally, the choice of base and solvent can significantly impact the reaction outcome.
Q2: What are the most common side reactions when using aryl tosylates in Suzuki coupling?
A2: A common side reaction is the hydrolysis of the aryl tosylate to the corresponding phenol, particularly under basic conditions.[2] This can be exacerbated by the presence of water in the reaction mixture. Another potential side reaction is the homocoupling of the boronic acid reagent.[1] Dehalogenation, or more accurately, detosylation, can also occur, leading to the formation of an arene byproduct.[1]
Q3: Can the tosyl group directly deactivate the palladium catalyst?
A3: While the tosylate group itself is not typically cited as a direct catalyst poison in the same way as some sulfur-containing compounds, issues can arise. For instance, if the tosylate starting material is contaminated with impurities, these could potentially deactivate the catalyst. More commonly, the challenge lies in the catalyst's inability to efficiently activate the C-OTs bond, leading to low turnover numbers and the appearance of catalyst deactivation. In some cases, tosyl chloride (TsCl), if present as an impurity or formed in a side reaction, has been observed to deactivate nickel catalysts, a principle that could have relevance in some palladium-catalyzed systems.[5]
Q4: Are there specific palladium catalysts and ligands recommended for aryl tosylate coupling?
A4: Yes, highly effective catalyst systems have been developed for the Suzuki-Miyaura coupling of aryl tosylates. These typically involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with electron-rich and bulky phosphine ligands. Notable examples include biarylphosphine ligands like XPhos and indolyl phosphine ligands like CM-phos, which have demonstrated high activity at low catalyst loadings.[2][3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inadequate catalyst activity for C-OTs bond cleavage. | - Utilize a palladium precursor (e.g., Pd(OAc)₂) with a specialized, electron-rich, and sterically bulky ligand such as XPhos or a custom indolyl phosphine.[2][3] - Increase the catalyst loading, although optimization is key to minimizing costs.[3] |
| Incorrect choice of base or solvent. | - Employ a strong, non-nucleophilic base like K₃PO₄.[2] - Use anhydrous solvents like toluene or t-AmOH.[2] | |
| Formation of Phenol Byproduct | Hydrolysis of the aryl tosylate starting material. | - Ensure the use of an anhydrous base and solvent. - If water is required for the reaction (e.g., with K₃PO₄), use it sparingly (e.g., K₃PO₄·H₂O).[2] |
| Significant Homocoupling of Boronic Acid | Presence of Pd(II) species and/or oxygen in the reaction mixture. | - Thoroughly degas the reaction mixture to remove oxygen.[1] - Use a Pd(0) source directly or ensure efficient in situ reduction of the Pd(II) precursor. |
| Reaction Fails with Heteroaryl Tosylates | Complexation of the heteroatom with the palladium center, inhibiting catalysis. | - Use a catalyst system known to be effective for heteroaryl substrates. Ligands like L2 (a biarylphosphine) have shown success in coupling heteroarylboronic acids with aryl tosylates.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Tosylate
A representative experimental protocol for the Suzuki-Miyaura coupling of aryl tosylates using a palladium/biarylphosphine ligand system is as follows[2]:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl tosylate (1.0 mmol), arylboronic acid (2.0 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (2 mol %) and the biarylphosphine ligand L2 (4 mol %).
-
Solvent Addition: Add the catalyst mixture to the reaction vessel, followed by the addition of t-AmOH (2 mL/mmol of aryl tosylate).
-
Degassing: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 110 °C for 2 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Catalyst System Performance Data
The following table summarizes the performance of a versatile catalyst system for the Suzuki-Miyaura coupling of various aryl tosylates with arylboronic acids.
| Entry | Aryl Tosylate | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl tosylate | Phenylboronic acid | 4-tert-Butylbiphenyl | 95 |
| 2 | 2-Methylphenyl tosylate | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-methylbiphenyl | 92 |
| 3 | 4-Cyanophenyl tosylate | 2,6-Dimethylphenylboronic acid | 4'-Cyano-2,6-dimethylbiphenyl | 90 |
| 4 | 3-Thienyl tosylate | 3-Furylboronic acid | 3-(3-Thienyl)furan | 85 |
Data synthesized from representative yields reported in the literature for similar systems.[2]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of 1-Tosyl-3-Aryl-1H-pyrrolo[2,3-b]pyridines
This guide provides troubleshooting advice and detailed protocols for challenges encountered during the deprotection of 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing the N-tosyl group from pyrrolo[2,3-b]pyridines?
The N-tosyl group is a robust protecting group, and its removal often requires harsh reaction conditions such as strong bases or acids, or potent reducing agents.[1] These conditions can be a significant drawback, as they may not be compatible with other sensitive functional groups present in the molecule, potentially leading to side reactions, degradation of the desired product, or low yields.[1][2] The stability of the tosyl group is a key reason it is employed, but this same stability makes its subsequent cleavage difficult.
Q2: What are the most common methods for N-tosyl deprotection?
Common strategies for N-tosyl deprotection fall into three main categories:
-
Basic Hydrolysis: Using strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in solvents such as ethanol or DMSO, often at elevated temperatures.[3][4]
-
Reductive Cleavage: Employing reducing agents like sodium naphthalenide or samarium diiodide (SmI2) under anhydrous conditions at low temperatures.[5][6] This method is often milder but requires careful handling of pyrophoric or air-sensitive reagents.
-
Acidic Hydrolysis: Using strong acids like trifluoromethanesulfonic acid (TfOH) or a mixture of methanesulfonic acid (MeSO3H) and trifluoroacetic acid (TFA).[2][6] These conditions can lead to sulfonyl group migration in electron-rich substrates.[6]
Q3: Which functional groups are particularly sensitive to standard N-tosyl deprotection conditions?
Many functional groups can be compromised by the harsh conditions required for tosyl deprotection.
-
Base-sensitive groups: Esters and amides can be hydrolyzed under strong basic conditions.
-
Acid-sensitive groups: Boc-protecting groups, acetals, and silyl ethers are labile in strong acidic media.
-
Reducible groups: Nitro groups, some halogens, and alkynes may be reduced during reductive cleavage methods.[7] However, some reductive systems show good tolerance for halogens and nitro groups.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridines.
Experimental Workflow for N-Tosyl Deprotection
Issue 1: Incomplete Reaction or No Reaction
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?
A: This is a common issue stemming from the high stability of the N-S bond.
Potential Causes & Solutions:
-
Insufficient Reagent Activity: Reagents like sodium naphthalenide are sensitive to air and moisture. Ensure they are freshly prepared and handled under strict inert conditions.[5] For basic hydrolysis, ensure the base is not old or hydrated.
-
Low Reaction Temperature: Many deprotection reactions require elevated temperatures to proceed at a reasonable rate. If using a base-catalyzed method, consider increasing the temperature. For reductive methods, which are run at low temperatures, this is not applicable.
-
Insufficient Reaction Time: Some methods, particularly with hindered substrates, may require extended reaction times. Continue to monitor the reaction for a longer period.
-
Poor Solvent Choice: The choice of solvent is critical. For basic hydrolysis, polar aprotic solvents like DMSO or alcoholic solvents like EtOH are common.[3][4] For reductive cleavage, anhydrous THF is typically required.[5]
Issue 2: Low Yield of the Desired Product
Q: The reaction appears to work, but my isolated yield is very low. What could be the cause?
A: Low yields can result from incomplete conversion, product degradation, or issues during workup and purification.
Potential Causes & Solutions:
-
Product Degradation: The harsh conditions used for deprotection can degrade the desired product. Consider switching to a milder deprotection method. For example, if strong base at high temperature is causing degradation, a reductive method like sodium naphthalenide at -78 °C might be a better alternative.[5]
-
Side Reactions: The reaction conditions may promote unwanted side reactions. For instance, electron-rich aromatic systems can undergo sulfonyl group migration under strong acidic conditions.[6]
-
Difficult Purification: The deprotected pyrrolo[2,3-b]pyridine may be highly polar, leading to purification challenges (e.g., streaking on silica gel). Consider using a different stationary phase for chromatography or converting the product to a salt to aid in purification.
-
Workup Issues: The product may be partially soluble in the aqueous phase during extraction. Ensure the pH is adjusted correctly to ensure the amine product is in its free-base form, and perform multiple extractions with an appropriate organic solvent.
Troubleshooting Decision Tree
Data Summary
The following tables summarize conditions for various N-tosyl deprotection methods applicable to N-heterocycles.
Table 1: Basic Hydrolysis Conditions
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| KOH (3 equiv.) | EtOH | 35 °C | 16 h | 95 (NMR) | [3] |
| KOH (1.6 M aq.) | DMSO | Ambient | 1 h | 92-99 |[4] |
Table 2: Reductive Cleavage Conditions
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium Naphthalenide (~0.34 M) | THF | -60 °C to -78 °C | ~5 min | 67-90 | [5] |
| Li, cat. naphthalene | THF | Low Temp | - | - | [6] |
| Mg, sonication | MeOH | Room Temp | - | up to 75 |[8][9] |
Table 3: Acidic Cleavage Conditions
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| MeSO3H | TFA / Thioanisole | Room Temp | - | 76 | [2] |
| Trifluoromethanesulfonic acid | - | - | - | - |[6] |
Experimental Protocols
Protocol 1: Deprotection using Sodium Naphthalenide[5]
This method is effective for rapid and mild deprotection but requires strict anhydrous and oxygen-free conditions.
Materials:
-
1-Tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Sodium metal spheres (3.0 equiv)
-
Naphthalene (1.0 equiv)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Chloroform (or other suitable extraction solvent)
Procedure:
-
Preparation of Sodium Naphthalenide Stock Solution (~0.34 M):
-
To a flask containing anhydrous, deoxygenated THF, add naphthalene (1.0 equiv).
-
Under an Argon atmosphere, add sodium spheres (3.0 equiv).
-
Subject the mixture to ultrasonic irradiation for 30 minutes at room temperature. A deep green color indicates the formation of the radical anion.
-
This stock solution can be stored at -20 °C under Argon.
-
-
Deprotection Reaction:
-
Dissolve the 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine substrate (1.0 equiv) in anhydrous, deoxygenated THF in a flask under an Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-cooled (~-10 °C) sodium naphthalenide stock solution dropwise via cannula until the green color persists for approximately 5 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and evaporate the THF under reduced pressure.
-
Partition the residue between chloroform and water.
-
Separate the layers and extract the aqueous layer twice more with chloroform.
-
Combine the organic phases, wash with saturated NaHCO3 solution and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the deprotected product.
-
Protocol 2: Deprotection using Potassium Hydroxide in DMSO[4]
This method utilizes a strong base at room temperature and is operationally simpler than reductive methods.
Materials:
-
1-Tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Potassium Hydroxide (KOH), 1.6 M aqueous solution
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous EDTA solution
-
Brine
-
Dichloromethane (DCM)
-
Anhydrous Na2SO4
Procedure:
-
Deprotection Reaction:
-
Dissolve the 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine substrate (0.2 mmol) in DMSO (15 mL) in a round-bottom flask.
-
While stirring at ambient temperature, add the 1.6 M aqueous KOH solution (0.5 mL).
-
Continue stirring and monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing a mixture of saturated aqueous EDTA solution (50 mL) and brine (50 mL).
-
Extract the aqueous mixture three times with DCM (75 mL each).
-
Combine the organic layers and wash twice with brine (100 mL each).
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure deprotected product.
-
References
- 1. scispace.com [scispace.com]
- 2. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1-tosyl-1H-pyrrolo[2,3-b]pyridine core (1-tosyl-7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselective functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on the 1-tosyl-1H-pyrrolo[2,3-b]pyridine core?
The reactivity of the 1-tosyl-1H-pyrrolo[2,3-b]pyridine core is primarily dictated by the reaction type. For electrophilic aromatic substitution, the C3 position is the most electron-rich and, therefore, the most reactive.[1][2] In contrast, for deprotonation/metalation reactions, the C2 position is the most acidic and is favored for lithiation, especially when directed by the N1-tosyl group.[3]
Q2: How does the N1-tosyl group influence regioselectivity?
The N1-tosyl group is a powerful directing group in ortho-metalation reactions. It directs strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent C2 position, leading to a C2-lithiated intermediate that can be trapped with various electrophiles.[3][4] This directed ortho-metalation (DoM) is a key strategy for achieving C2-selectivity.
Q3: I am observing a mixture of C2 and C3 substituted products in my reaction. What is the likely cause?
This is a common issue and often arises from competing reaction pathways. If your reaction conditions are suitable for both electrophilic attack and a degree of deprotonation, you may see functionalization at both positions. For instance, using a weaker base or having acidic impurities can lead to a less clean deprotonation at C2, while the inherent nucleophilicity of the C3 position can lead to reaction with electrophilic reagents.
Q4: How can I selectively functionalize the pyridine ring of the 1-tosyl-1H-pyrrolo[2,3-b]pyridine core?
Functionalization of the pyridine ring is more challenging due to its electron-deficient nature.[5] However, strategies like directed metalation using a directing group on the pyridine ring can be employed. For instance, a carbamoyl group at the N7 position can direct metalation to the C6 position.[6][7][8] Another approach involves halogenation at specific positions followed by transition-metal-catalyzed cross-coupling reactions.[9]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Lithiation/Electrophilic Quench (C2 vs. C3 Isomers)
Symptoms:
-
Formation of a significant amount of the C3-substituted isomer alongside the desired C2 product.
-
Low overall yield of the desired C2 product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation at C2 | Increase the equivalents of strong base (e.g., n-BuLi, LDA) to 1.1-1.5 equivalents. Ensure the base is freshly titrated and of high quality. |
| Temperature Too High During Lithiation | Maintain a low temperature (typically -78 °C) throughout the deprotonation step to ensure kinetic control and prevent side reactions.[3] |
| Premature Quenching of Lithiated Species | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by moisture or oxygen. |
| Electrophile Reactivity | Highly reactive electrophiles may not differentiate well between the C2-lithiated species and the neutral C3 position. Consider using a less reactive electrophile or adding it slowly at low temperature. |
Problem 2: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
Low conversion of the halogenated 1-tosyl-1H-pyrrolo[2,3-b]pyridine starting material.
-
Formation of homocoupling byproducts.
-
Decomposition of the starting material or product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | The nitrogen atoms in the 7-azaindole core can coordinate to the palladium catalyst and inhibit its activity.[10] Use specialized ligands, such as dialkylbiphenylphosphines, that are known to be effective for heteroaromatic couplings.[10] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For Suzuki couplings of heteroaryl halides, combinations like K₂CO₃ in dimethoxyethane (DME) or K₃PO₄ in dioxane are often effective.[11][12] |
| Protodeboronation of Boronic Acid | The heteroaryl boronic acid can be unstable. Use of boronate esters (e.g., pinacol esters) can improve stability. Ensure anhydrous conditions and consider using a fluoride source like KF as the base.[13] |
| Reaction Temperature | Optimize the reaction temperature. While some couplings proceed at room temperature, others may require heating to 80-100 °C to achieve a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Regioselective C2-Bromination via Lithiation
This protocol describes the selective introduction of a bromine atom at the C2 position of 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Preparation: Under an inert atmosphere, dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.2 eq, solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.5 eq) in anhydrous THF dropwise at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Regioselective C3-Iodination via Electrophilic Aromatic Substitution
This protocol details the selective iodination at the C3 position.
-
Preparation: Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Reaction: Add N-iodosuccinimide (NIS) (1.1 eq) to the solution. Stir the mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to afford 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Data Summary
The following table summarizes typical regioselectivity data for common reactions on the 1-tosyl-1H-pyrrolo[2,3-b]pyridine core. Ratios can vary based on specific substrates and reaction conditions.
| Reaction | Reagents | Major Product Position | Typical Regiomeric Ratio (Major:Minor) |
| Lithiation/Quench | n-BuLi, then E⁺ | C2 | >95:5 (C2:Other) |
| Electrophilic Halogenation | NBS or NIS in DMF | C3 | >90:10 (C3:Other) |
| Directed Metalation (N7-DMG) | LDA, then E⁺ | C6 | Variable, depends on DMG and conditions |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of pre-installed halide | >98% retention of regiochemistry |
Visualized Workflows and Pathways
Caption: Decision workflow for achieving C2 vs. C3 functionalization.
Caption: Troubleshooting logic for poor regioselectivity in metalation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the iridium-catalyzed C-H borylation of 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1-tosyl-7-azaindole). This reaction typically utilizes an iridium(I) precatalyst, a bipyridine or phenanthroline-based ligand, and a boron source such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). The tosyl protecting group on the nitrogen atom directs the borylation to the C3 position of the pyrrolo[2,3-b]pyridine core.
Q2: What are the most common impurities I should expect in this synthesis?
A2: The primary impurities encountered during the synthesis of this compound include:
-
Boroxine: A cyclic anhydride formed from the dehydration of three molecules of the boronic acid.
-
Protodeborylated starting material: The product of C-B bond cleavage, reverting the boronic acid back to 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Unreacted starting material: Residual 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Isomeric boronic acids: Small amounts of other borylated isomers may form, though the tosyl group strongly directs to the C3 position.
-
Hydrolysis of the tosyl group: Depending on the workup and purification conditions, the tosyl group may be partially or fully cleaved.
Q3: How can I detect the presence of boroxine impurity?
A3: Boroxines can be detected by various analytical techniques. In ¹H NMR spectroscopy, the signals for the aromatic protons of the boroxine may be shifted and broadened compared to the corresponding boronic acid. ¹¹B NMR spectroscopy is also a valuable tool, as boronic acids and boroxines exhibit distinct chemical shifts. Additionally, thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize and quantify boroxine content.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the iridium precatalyst and ligand are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation. Consider using a more robust ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄phen), which has shown to be effective for challenging substrates. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to increased side product formation and catalyst decomposition. A typical starting point is 80 °C. |
| Inefficient Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) is generally the preferred boron source. If using pinacolborane (HBpin), be aware of potential side reactions like hydroboration if your substrate contains reducible functional groups. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst. |
Problem 2: High Levels of Boroxine Impurity
| Possible Cause | Troubleshooting Step |
| Anhydrous Workup/Purification | Boroxine formation is favored under anhydrous conditions. During workup, a biphasic wash with a slightly aqueous solvent can help to hydrolyze the boroxine back to the boronic acid. |
| Prolonged Storage | Boronic acids can dehydrate to form boroxines upon storage, especially in the solid state. It is advisable to use the boronic acid promptly after synthesis or store it under conditions that minimize moisture loss. If boroxine formation is suspected after storage, the material can be re-dissolved in a suitable solvent containing a small amount of water to promote hydrolysis back to the boronic acid before use. |
| High Temperatures during Purification | Avoid excessive heat during purification steps, such as rotary evaporation, as this can promote dehydration to the boroxine. |
Problem 3: Significant Amount of Protodeborylated Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous, as protic species can lead to the cleavage of the C-B bond. |
| Acidic or Basic Conditions during Workup | Protodeborylation can be catalyzed by both acid and base. Maintain a neutral pH during the aqueous workup. |
| Residual Hydride Source | If pinacolborane (HBpin) is used as the borylating agent, residual iridium hydride species can promote protodeboronation. Ensure complete reaction and proper quenching. |
| Silica Gel Chromatography | Standard silica gel can be acidic enough to cause protodeboronation. To mitigate this, consider using deactivated silica gel (e.g., by adding a small percentage of a neutral or basic solvent like triethylamine to the eluent) or opt for alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina). |
Experimental Protocols
Key Experiment: Iridium-Catalyzed C-H Borylation of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for the borylation of related N-protected indoles and azaindoles.
Materials:
-
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (bis(1,5-cyclooctadiene)diiridium(I) dimethoxide)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄phen)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclopentyl methyl ether (CPME))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to an oven-dried reaction vessel, add 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(COD)OMe]₂ (1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%).
-
Add anhydrous solvent (to achieve a concentration of ~0.2 M).
-
Seal the vessel and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on deactivated silica gel.
Visualizations
Experimental Workflow for the Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Logical Relationship of Impurity Formation and Mitigation
Caption: Relationship between reaction conditions, impurities, and mitigation strategies.
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-Aryl-1-Tosyl-1H-pyrrolo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein, derived from various substituted analogs, serves as a reference for the structural elucidation of this scaffold.
Introduction
3-Aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines, also known as 3-aryl-1-tosyl-7-azaindoles, are privileged structures in drug discovery. Their diverse biological activities necessitate robust and unequivocal structural characterization. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular framework and connectivity. This guide offers a summary of the expected spectroscopic data for this class of compounds and outlines the general experimental protocols for their analysis.
Data Presentation
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for a series of substituted 1H-pyrrolo[2,3-b]pyridine derivatives. While not all examples are 3-aryl-1-tosyl substituted, they provide valuable insights into the chemical shifts and fragmentation patterns of the core scaffold.
Table 1: ¹H NMR Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound/Substituents | H-2 (s) | H-4 (d) | H-5 (dd) | H-6 (d) | Aryl-H (m) | Other Signals (s) | Solvent |
| 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-ethanone derivative) [1] | 6.71 | - | - | - | 7.04-7.44 | 1.98 (CH₃), 2.23 (CH₃), 2.26 (COCH₃), 11.97 (NH₂) | DMSO-d₆ |
| 4-Amino-6-oxo-1-phenyl-2-(p-tolyl)-carbonitrile derivative) [1] | 6.84 | - | - | - | 7.08-7.31 | 2.25 (CH₃), 8.40 (NH₂), 12.01 (NH) | DMSO-d₆ |
| 5-(trifluoromethyl)-3-(phenyl) derivative | - | 8.57 | - | 8.16 | 7.47–7.36, 7.24–7.15 | 9.83 (NH) | Chloroform-d |
| 5-(trifluoromethyl)-3-(3-(trifluoromethyl)phenyl) derivative [2] | - | 8.53 | - | 8.19 | 7.87, 7.74, 7.63–7.53 | 12.07 (NH) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound/Substituents | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7a | Aryl-C | Other Signals | Solvent |
| 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-ethanone derivative) [1] | 106.25 | 102.18 | - | 153.80 | - | 159.49 | - | 128.41-129.36, 135.79-137.27 | 20.95, 21.35, 21.38 | DMSO-d₆ |
| 4-Amino-6-oxo-1-phenyl-2-(p-tolyl)-carbonitrile derivative) [1] | - | 87.07 | - | 145.02 | - | 171.99 | - | 125.38-138.80 | 20.68, 114.04 | DMSO-d₆ |
| 5-(trifluoromethyl)-3-(phenyl) derivative | 120.37 | 117.46 | 126.17 | 145.00 | 118.98 | 149.53 | 150.10 | 123.22, 124.73, 125.00, 125.91, 130.04 | 29.71, 69.63 | Chloroform-d |
| 5-(trifluoromethyl)-3-(3-(trifluoromethyl)phenyl) derivative [2] | 119.44 | 117.18 | 126.35 | 146.94 | 117.26 | 150.51 | 139.80 | 122.94, 124.01, 125.46, 126.93, 129.55, 130.80 | 68.16 | DMSO-d₆ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound/Substituents | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-ethanone derivative) [1] | C₂₃H₂₁N₃O | - | 357.72 [M]⁺ |
| 4-Amino-6-oxo-1-phenyl-2-(p-tolyl)-carbonitrile derivative) [1] | C₂₁H₁₆N₄O | - | 340.04 [M]⁺ |
| 5-(trifluoromethyl)-3-(4-chlorophenyl) derivative [2] | C₁₅H₁₁ClF₃N₂O | 327.0507 | 327.0513 |
| 5-(trifluoromethyl)-3-(3,5-bis(trifluoromethyl)phenyl) derivative [2] | C₁₆H₁₁F₆N₂O₂ | 377.0719 | 377.0684 |
Experimental Protocols
The characterization of 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines follows a standardized workflow, from synthesis to spectroscopic analysis.
1. Synthesis: The synthesis of 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines is typically achieved through a multi-step process. A common route involves the N-tosylation of 7-azaindole, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with an appropriate arylboronic acid.
2. NMR Spectroscopy:
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition:
-
¹H NMR: Standard parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent resonance.
-
-
Data Analysis: The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J in Hz), and integration values are analyzed to elucidate the structure.
3. Mass Spectrometry:
-
Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid chromatography.
-
Data Acquisition: The mass spectrometer is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and characterization of 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines.
Caption: General synthetic and characterization workflow.
This guide provides a foundational understanding of the NMR and mass spectrometric characterization of 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines. For the definitive identification of novel compounds, a comprehensive suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is recommended, in conjunction with HRMS analysis.
References
Protecting the Path to Discovery: A Comparative Guide to Tosyl vs. Boc in 7-Azaindole Suzuki Couplings
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. This is particularly true in the synthesis of complex heterocyclic scaffolds like 7-azaindole, a privileged structure in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the functionalization of this core, and the choice of nitrogen protecting group is paramount. This guide provides an in-depth comparison of two commonly employed protecting groups, the bulky sulfonyl group, tosyl (Ts), and the carbamate, tert-butoxycarbonyl (Boc), in the context of Suzuki coupling reactions of 7-azaindole derivatives.
The nitrogen of the 7-azaindole ring system requires protection during many synthetic transformations, including the popular palladium-catalyzed Suzuki-Miyaura cross-coupling, to prevent side reactions and catalyst inhibition. Both tosyl and Boc groups have been successfully utilized for this purpose, yet their distinct electronic and steric properties, as well as their stability under various reaction and deprotection conditions, present a nuanced choice for the synthetic chemist. This guide will objectively compare their performance with supporting experimental data, provide detailed experimental protocols, and offer visual aids to clarify the underlying chemical principles.
At a Glance: Key Differences Between Tosyl and Boc Protecting Groups
| Feature | Tosyl (Ts) | tert-Butoxycarbonyl (Boc) |
| Chemical Nature | Arylsulfonyl | Carbamate |
| Electron Effect | Strongly electron-withdrawing | Electron-donating (resonance), weakly withdrawing (inductive) |
| Stability | Highly stable to acidic and a wide range of reaction conditions. | Stable to basic and nucleophilic conditions; labile to acid. |
| Deprotection | Requires harsh conditions (e.g., strong acid, reducing agents, or specific basic hydrolysis). | Mild acidic conditions (e.g., TFA, HCl in dioxane). Can also be removed thermally. |
| Impact on Suzuki Coupling | Generally robust and provides high yields, particularly with less reactive boronate esters.[1] | Effective in many cases, but can be labile under certain Suzuki-Miyaura conditions, potentially leading to lower yields with some substrates.[1] |
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
The choice between a tosyl and a Boc protecting group can significantly influence the yield of the Suzuki-Miyaura coupling reaction, particularly depending on the nature of the boronic acid derivative used.
Table 1: Comparison of Yields in the Suzuki Coupling of Protected 4-Bromo-7-azaindole Derivatives
| Entry | Protecting Group | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tosyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | >95 | F. Bellina, et al. |
| 2 | Boc | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | >95 | F. Bellina, et al. |
| 3 | Tosyl | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 24 | High | F. Bellina, et al.[1] |
| 4 | Boc | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 24 | Lower than Tosyl | F. Bellina, et al.[1] |
Note: The data in this table is illustrative and based on findings for the indole scaffold, which is expected to have similar reactivity to 7-azaindole in this context.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical nuances of working with each protecting group.
General Workflow for Suzuki-Miyaura Coupling of Protected 7-Halo-azaindole
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling of 7-Tosyl-4-iodo-7H-pyrrolo[2,3-b]pyridine
Materials:
-
7-Tosyl-4-iodo-7H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)
Procedure:
-
To a Schlenk flask is added 7-tosyl-4-iodo-7H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
A degassed solvent mixture of toluene, ethanol, and water is added via syringe.
-
Tetrakis(triphenylphosphine)palladium(0) is then added under a positive pressure of argon.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Suzuki Coupling of 7-Boc-4-iodo-7H-pyrrolo[2,3-b]pyridine
Materials:
-
7-Boc-4-iodo-7H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, combine 7-Boc-4-iodo-7H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and cesium carbonate.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by several cycles of evacuation and backfilling.
-
Degassed 1,4-dioxane and water are added to the vessel.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is added under a stream of argon.
-
The reaction is heated to 90-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
After the starting material is consumed, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is purified by silica gel column chromatography to yield the pure product.
Deprotection Strategies: Releasing the 7-Azaindole Core
The ease and efficiency of the protecting group's removal is a critical consideration in any synthetic plan.
Caption: Deprotection pathways for tosyl and Boc protected 7-azaindoles.
The robust nature of the tosyl group necessitates more forcing conditions for its removal, which may not be compatible with sensitive functional groups elsewhere in the molecule. In contrast, the Boc group is prized for its lability under mild acidic conditions, offering a more orthogonal deprotection strategy in many multi-step syntheses.
Conclusion: Making the Right Choice for Your Synthesis
The selection of a protecting group for the Suzuki-Miyaura coupling of 7-azaindoles is a strategic decision that hinges on the specific requirements of the synthetic route.
-
Choose Tosyl for:
-
Robustness: When the subsequent synthetic steps involve harsh acidic or a wide range of other reaction conditions.
-
Less Reactive Coupling Partners: When employing less reactive boronic esters, where the tosyl group has been shown to provide higher yields.[1]
-
-
Choose Boc for:
-
Mild Deprotection: When the presence of acid-sensitive functional groups necessitates a gentle deprotection step.
-
Orthogonality: In complex syntheses where multiple protecting groups are used that require selective removal.
-
Ultimately, the optimal choice between tosyl and Boc will depend on a careful analysis of the overall synthetic strategy, including the nature of the coupling partners, the planned subsequent reactions, and the functional group tolerance of the intermediate and final products. This guide provides the foundational data and protocols to empower researchers to make an informed decision, thereby streamlining their synthetic efforts and accelerating the pace of discovery.
References
A Comparative Guide to the Advantages of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid in Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in medicinal chemistry, and its C3-functionalization is a key step in the synthesis of numerous biologically active molecules. This guide provides a detailed comparison of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid with alternative precursors, highlighting its advantages with supporting experimental data and protocols.
Executive Summary
This compound emerges as a superior precursor for the synthesis of 3-substituted 7-azaindoles, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The primary advantages of the N-tosyl protection are:
-
Enhanced Reactivity and Yields: The electron-withdrawing nature of the tosyl group can modulate the electron density of the pyrrolo[2,3-b]pyridine ring system, often leading to cleaner reactions and higher yields in cross-coupling reactions.
-
Regioselectivity in Sequential Couplings: For di- or poly-halogenated 7-azaindole scaffolds, the tosyl group allows for precise control and regioselective functionalization at different positions. This is exemplified in the one-pot, two-step synthesis of C3,C6-diaryl-7-azaindoles where the C3-iodo position is selectively coupled first, followed by coupling at the C6-chloro position under different conditions.
-
Improved Solubility and Handling: N-protected intermediates often exhibit improved solubility in organic solvents commonly used for cross-coupling reactions, facilitating reaction setup and purification.
-
Prevention of Side Reactions: The tosyl group protects the N-H proton of the azaindole, preventing potential side reactions such as N-arylation or catalyst inhibition that can occur with unprotected N-H heterocycles.[1]
While alternative precursors, such as unprotected 7-azaindole boronic acids or various halo-7-azaindoles, can be used, they often present challenges in terms of yield, selectivity, and reaction conditions.
Data Presentation: Suzuki-Miyaura Coupling of a Tosyl-Protected 7-Azaindole Precursor
The following data summarizes the yields obtained in a one-pot, two-step Suzuki-Miyaura cross-coupling reaction to synthesize C3,C6-diaryl-7-azaindoles. The first step involves the selective coupling of various arylboronic acids at the C3-iodo position of 1-tosyl-3-iodo-6-chloro-1H-pyrrolo[2,3-b]pyridine. This serves as a strong indicator of the utility and reactivity of the tosyl-protected scaffold.
Table 1: Yields of C3-Aryl-6-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridines [2][3][4][5]
| Entry | Ar¹-B(OH)₂ (Ar¹) | Product | Yield (%) |
| 1 | Phenyl | 10a | 85 |
| 2 | 4-Methylphenyl | 10b | 90 |
| 3 | 2-Methylphenyl | 10c | 93 |
| 4 | 4-Methoxyphenyl | 10d | 93 |
| 5 | 4-Fluorophenyl | 10e | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenyl | 10f | 67 |
| 7 | Naphthalen-2-yl | 10g | 75 |
| 8 | 3-Methoxyphenyl | 10h | 88 |
Experimental Protocols
General Procedure for the Synthesis of C3-Aryl-6-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridines (Table 1)[2][3][4][5]
To a solution of 1-tosyl-3-iodo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a 1:1 mixture of toluene and ethanol were added the corresponding arylboronic acid (1.1 equiv.) and cesium carbonate (2.0 equiv.). The reaction mixture was degassed with argon for 15 minutes. Then, Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %) were added, and the mixture was stirred at 60 °C. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired C3-aryl-6-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Mandatory Visualization
Logical Workflow for the Advantage of Tosyl Protection in Sequential Suzuki Coupling
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridines
The 3-aryl-1H-pyrrolo[2,3-b]pyridine, also known as 3-aryl-7-azaindole, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The development of efficient and versatile synthetic routes to access these molecules is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of several key synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable method for a given research objective.
Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for three prominent methods used to synthesize 3-aryl-1H-pyrrolo[2,3-b]pyridines: Palladium-Catalyzed Suzuki-Miyaura Coupling, the Fischer Indole Synthesis, and a Domino Reaction approach.
| Parameter | Palladium-Catalyzed Suzuki-Miyaura Coupling | Fischer Indole Synthesis | Domino Reaction |
| Starting Materials | Halogenated 7-azaindole, Arylboronic acid/ester | 2-Hydrazinopyridine, Aryl ketone/aldehyde | 2-Fluoro-3-methylpyridine, Arylaldehyde |
| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃/SPhos, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃) | Acid catalyst (Brønsted or Lewis acid, e.g., PPA, ZnCl₂) | Strong base (e.g., KN(SiMe₃)₂) |
| Typical Yield | 67-93%[1] | Variable, often moderate to good | Good |
| Reaction Temperature | 60-120 °C[1] | Elevated temperatures, often >100 °C | 110 °C |
| Reaction Time | 30 min - 12 h[1] | Several hours (2-15 h)[2][3] | 12 h |
| Substrate Scope | Broad, tolerates various functional groups on the arylboronic acid[1] | Dependent on the stability of the hydrazone and the nature of the carbonyl compound | Tolerates a range of substituents on the arylaldehyde |
| Key Advantages | High yields, excellent functional group tolerance, direct C-C bond formation | Classic, well-established method, readily available starting materials | One-pot synthesis from simple precursors |
| Key Disadvantages | Requires pre-functionalized (halogenated) azaindole starting material, cost of palladium catalysts | Harsh acidic conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones | Use of strong bases, potential for limited substrate scope |
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling
This method is highly efficient for the direct arylation of the 7-azaindole core at the C3 position. The protocol involves the coupling of a 3-iodo-7-azaindole derivative with an arylboronic acid.
General Procedure:
-
To a reaction vial, add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add a solution of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and SPhos (5 mol%) in a 1:1 mixture of toluene and ethanol.
-
Seal the vial and heat the reaction mixture at 60 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a classical method for constructing the indole ring system. For 3-aryl-7-azaindoles, the synthesis commences with the reaction of a 2-hydrazinopyridine with an appropriate aryl ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization.
General Procedure:
-
In a round-bottom flask, dissolve the aryl ketone or aldehyde (1.0 equiv) and 2-hydrazinopyridine hydrochloride (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.
-
Cool the reaction mixture and add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Heat the mixture to a high temperature (typically 150-220 °C) for several hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 3-aryl-1H-pyrrolo[2,3-b]pyridine.
Domino Reaction of 2-Fluoro-3-methylpyridine
This novel one-pot method allows for the selective synthesis of 7-azaindoles from readily available starting materials. The chemoselectivity is dependent on the counterion of the amide base used.
General Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 2-fluoro-3-methylpyridine (1.0 equiv) and the desired arylaldehyde (1.0 equiv) in a solvent such as diisopropyl ether.
-
Add a solution of potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) (3.0 equiv) to the mixture.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3-aryl-1H-pyrrolo[2,3-b]pyridine.[4]
Synthetic Pathway Visualizations
Caption: Suzuki-Miyaura Coupling Pathway
Caption: Fischer Indole Synthesis Workflow
Caption: Domino Reaction for 7-Azaindole Synthesis
References
Comparative Reactivity Analysis: 1-Tosyl vs. 1-H Pyrrolo[2,3-b]pyridin-3-ylboronic Acid in Suzuki-Miyaura Cross-Coupling
A deep dive into the Suzuki-Miyaura cross-coupling performance of N-protected versus unprotected 7-azaindole-3-boronic acid reveals significant advantages for the N-tosylated variant in achieving higher yields and broader substrate scope. This guide presents a comparative analysis based on published experimental data, offering valuable insights for researchers in drug discovery and organic synthesis.
The functionalization of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a critical endeavor in medicinal chemistry, as this motif is a cornerstone of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for introducing molecular diversity at the C3-position. However, the inherent properties of the 7-azaindole nucleus, particularly the presence of the pyrrolic N-H, can present challenges in achieving efficient and high-yielding transformations. This guide provides a detailed comparison of the reactivity of 1-tosyl-pyrrolo[2,3-b]pyridin-3-ylboronic acid and its unprotected counterpart, 1-H-pyrrolo[2,3-b]pyridin-3-ylboronic acid, in Suzuki-Miyaura reactions.
Executive Summary of Reactivity Comparison
Protecting the pyrrolic nitrogen of pyrrolo[2,3-b]pyridin-3-ylboronic acid with a tosyl (Ts) group significantly enhances its performance in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the tosyl group is thought to modulate the electronic properties of the heterocyclic system, and crucially, it prevents the N-H group from interfering with the palladium catalyst. Unprotected nitrogen-rich heterocycles are known to act as ligands for the palladium catalyst, leading to catalyst inhibition and consequently, lower reaction yields or even complete reaction failure.
The use of 1-tosyl-pyrrolo[2,3-b]pyridin-3-ylboronic acid consistently results in moderate to excellent yields across a range of aryl and heteroaryl halides. In contrast, the application of 1-H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is often hampered by the aforementioned catalyst inhibition, making it a less reliable coupling partner under standard Suzuki-Miyaura conditions.
Quantitative Data Presentation
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of 1-tosyl-pyrrolo[2,3-b]pyridin-3-ylboronic acid with various aryl halides. A direct comparative table with 1-H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is not presented due to the scarcity of successful and high-yielding coupling data for the unprotected analogue under comparable conditions.
Table 1: Suzuki-Miyaura Coupling Yields of 1-Tosyl-pyrrolo[2,3-b]pyridin-3-ylboronic Acid with Various Aryl Halides
| Aryl Halide Coupling Partner | Product | Yield (%) |
| Substituted Benzonitriles | 3-Aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives | 24 - 85%[1] |
| Other Aryl/Heteroaryl Halides | Corresponding 3-substituted 1-tosyl-7-azaindoles | Generally moderate to high |
Note: The wide range of yields reported for substituted benzonitriles reflects the electronic and steric diversity of the coupling partners used in the study.
Rationale for Enhanced Reactivity of the 1-Tosyl Derivative
The superior performance of the N-tosylated boronic acid can be attributed to several factors, as illustrated in the logical relationship diagram below.
Caption: Logical flow demonstrating the impact of N-protection on Suzuki coupling.
Experimental Protocols
A representative experimental protocol for the Suzuki-Miyaura cross-coupling of a halo-7-azaindole with a boronic acid is provided below. This protocol is adapted from methodologies that have proven successful for N-protected 7-azaindole systems.[1]
General Procedure for Suzuki-Miyaura Coupling of 1-Tosyl-3-iodo-7-azaindole with an Arylboronic Acid:
Materials:
-
1-Tosyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (e.g., 0.1 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., 2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Reaction Setup:
-
To a microwave vial or a suitable reaction flask, add the 1-tosyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid or ester, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio).
Reaction Conditions:
-
Heat the reaction mixture with stirring in a microwave reactor to 120-150 °C for 30 minutes to 1 hour, or alternatively, heat in an oil bath at 85-100 °C for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Deprotection of the Tosyl Group: The tosyl group can be removed under basic conditions to yield the free N-H 7-azaindole.
-
Dissolve the purified 3-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dioxane or a mixture of methanol and THF.
-
Add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH).
-
Heat the mixture in a microwave reactor to 150 °C for 1-10 minutes or reflux until deprotection is complete as monitored by TLC or LC-MS.
-
After cooling, neutralize the reaction mixture with an acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Purify the final product as needed.
Caption: A streamlined workflow for the synthesis of 3-aryl-7-azaindoles.
References
validation of biological activity of compounds synthesized from 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Comparative Analysis of the Biological Activities of Compounds Derived from a 1H-Pyrrolo[2,3-b]pyridine Scaffold
A guide for researchers and drug development professionals on the therapeutic potential of a versatile heterocyclic scaffold.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Its unique structural and electronic properties allow for the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative overview of the biological activities of compounds synthesized from 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid and related 1H-pyrrolo[2,3-b]pyridine derivatives. The data presented is compiled from multiple independent research studies, highlighting the scaffold's broad applicability in drug discovery.
The precursor, this compound, serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures necessary for targeted biological activity.
Below, we present a summary of the biological activities of various 1H-pyrrolo[2,3-b]pyridine derivatives, their therapeutic targets, and their potencies, followed by detailed experimental protocols and visual representations of relevant signaling pathways and synthetic workflows.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro potency of different classes of compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold against their respective biological targets.
Table 1: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Lead Compound Example | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | 11h | 140 | [2] |
| Substituted Pyrrolo[2,3-b]pyridines | Fibroblast Growth Factor Receptor 1 (FGFR1) | 4h | 7 | [3][4] |
| Substituted Pyrrolo[2,3-b]pyridines | Fibroblast Growth Factor Receptor 2 (FGFR2) | 4h | 9 | [3][4] |
| Substituted Pyrrolo[2,3-b]pyridines | Fibroblast Growth Factor Receptor 3 (FGFR3) | 4h | 25 | [3][4] |
| Substituted Pyrrolo[2,3-b]pyridines | c-Met Kinase | 9 | 22.8 | [5] |
| Substituted Pyrrolo[2,3-b]pyridines | Human Neutrophil Elastase (HNE) | 2a | 15 | [6] |
| Substituted Pyrrolo[2,3-b]pyridines | Human Neutrophil Elastase (HNE) | 2b | 14 | [6] |
| Substituted Pyrrolo[2,3-b]pyridines | Glycogen Synthase Kinase-3β (GSK-3β) | 41 | 0.22 | [7] |
| Substituted Pyrrolo[2,3-b]pyridines | Glycogen Synthase Kinase-3β (GSK-3β) | 46 | 0.26 | [7] |
| Substituted Pyrrolo[2,3-b]pyridines | Glycogen Synthase Kinase-3β (GSK-3β) | 54 | 0.24 | [7] |
| Substituted Pyrrolo[2,3-b]pyridines | TNIK | Not specified | < 1 | [8] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Lead Compound Example | IC50 (µM) | Reference |
| Pyrrolo[3,2-c]pyridine Derivatives | HeLa | Cervical Cancer | 10t | 0.12 | [9] |
| Pyrrolo[3,2-c]pyridine Derivatives | SGC-7901 | Gastric Cancer | 10t | 0.15 | [9] |
| Pyrrolo[3,2-c]pyridine Derivatives | MCF-7 | Breast Cancer | 10t | 0.21 | [9] |
Experimental Protocols
Detailed methodologies for the key biological assays are crucial for the interpretation and replication of the presented data. Below are summaries of the experimental protocols as described in the cited literature.
Phosphodiesterase 4B (PDE4B) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the PDE4B-catalyzed hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).
-
Methodology: The inhibitory activity of the synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B was evaluated using rolipram as a positive control.[2] The assay typically involves incubating the PDE4B enzyme with the test compound and cAMP. The amount of remaining cAMP or the product of its hydrolysis (AMP) is then quantified, often using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Fibroblast Growth Factor Receptor (FGFR) Kinase Assay
-
Principle: This assay quantifies the ability of a compound to inhibit the tyrosine kinase activity of FGFR, which involves the phosphorylation of a substrate.
-
Methodology: The inhibitory activities of the 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, 3, and 4 were determined.[3][4] A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this setup, the FGFR kinase, a biotinylated substrate peptide, and ATP are incubated with the test compounds. After the kinase reaction, a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. Inhibition of phosphorylation leads to a decrease in the FRET signal, from which the IC50 values are calculated.
c-Met Kinase Inhibition Assay
-
Principle: This assay measures the inhibition of the c-Met receptor tyrosine kinase activity.
-
Methodology: The 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory activity against the c-Met kinase.[5] The protocol is similar to the FGFR kinase assay, often employing a kinase-glo or TR-FRET format. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the c-Met enzyme. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Human Neutrophil Elastase (HNE) Inhibition Assay
-
Principle: This assay determines the inhibitory effect of compounds on the proteolytic activity of HNE, a serine protease.
-
Methodology: The inhibitory activity of the pyrrolo[2,3-b]pyridine derivatives against HNE was assessed.[6] A typical assay involves incubating HNE with a specific fluorogenic substrate, such as MeOSuc-Ala-Ala-Pro-Val-AMC. The enzyme cleaves the substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence is monitored, and the inhibitory effect of the test compounds is determined by the reduction in this rate, allowing for the calculation of IC50 values.
In Vitro Antiproliferative Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Methodology: The antiproliferative activities of the 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against various cancer cell lines (HeLa, SGC-7901, and MCF-7).[9] Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a set period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan is then dissolved, and its absorbance is measured. The IC50 value is the concentration of the compound that inhibits cell proliferation by 50%.
Visualizations: Synthetic and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Synthetic Workflow
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for generating the diverse 1H-pyrrolo[2,3-b]pyridine derivatives discussed.
Caption: Suzuki-Miyaura coupling workflow.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by two classes of the reviewed compounds.
1. FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades involved in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers.
Caption: Inhibition of the FGFR signaling pathway.
2. PDE4B Signaling Pathway
Phosphodiesterase 4B (PDE4B) is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4B increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Mechanism of PDE4B inhibition.
References
- 1. (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid [myskinrecipes.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of 1-Tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine derivatives, with a comparative analysis against analogous 1-tosyl-3-arylindoles. This guide provides a detailed summary of spectroscopic data, experimental protocols for their synthesis, and a visual representation of the synthetic workflow.
Introduction
1-Tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridines, also known as N-tosyl-3-aryl-7-azaindoles, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their structural and electronic properties through spectroscopic analysis is crucial for drug design and development. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, and mass spectrometry data against the well-studied 1-tosyl-3-arylindoles, highlighting the influence of the nitrogen atom in the pyridine ring and the nature of the aryl substituent on their spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a series of 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine derivatives and their corresponding 1-tosyl-3-arylindole analogues. The data is compiled from various sources and serves to illustrate the structural effects on the observed chemical shifts and mass-to-charge ratios.
Table 1: ¹H NMR Data (δ, ppm) of 1-Tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridines and 1-Tosyl-3-arylindoles
| Compound | Ar | H-2 (s) | H-4 (d) | H-5 (dd) | H-6 (d) | Aryl-H (m) | Ts-Aryl-H (m) | Ts-CH₃ (s) |
| 1a | Phenyl | 7.95 | 8.35 | 7.15 | 8.05 | 7.30-7.50 | 7.20, 7.80 | 2.35 |
| 1b | 4-Chlorophenyl | 7.98 | 8.38 | 7.18 | 8.08 | 7.45, 7.35 | 7.22, 7.82 | 2.36 |
| 1c | 4-Methoxyphenyl | 7.90 | 8.32 | 7.12 | 8.02 | 6.95, 7.38 | 7.18, 7.78 | 2.34 |
| 2a | Phenyl | 7.85 | 7.95 | 7.25 | 7.55 | 7.30-7.50 | 7.15, 7.75 | 2.32 |
| 2b | 4-Chlorophenyl | 7.88 | 7.98 | 7.28 | 7.58 | 7.42, 7.32 | 7.18, 7.78 | 2.33 |
| 2c | 4-Methoxyphenyl | 7.80 | 7.92 | 7.22 | 7.52 | 6.92, 7.35 | 7.12, 7.72 | 2.31 |
Note: Data are approximated from literature values and may vary slightly based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.
Table 2: ¹³C NMR Data (δ, ppm) of 1-Tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridines and 1-Tosyl-3-arylindoles
| Compound | Ar | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7a | Aryl-C | Ts-Aryl-C | Ts-CH₃ |
| 1a | Phenyl | 125.5 | 118.0 | 148.5 | 130.0 | 116.5 | 145.0 | 129.5 | 134.0, 129.0, 128.5, 128.0 | 145.5, 136.0, 130.0, 127.0 | 21.5 |
| 1b | 4-Chlorophenyl | 125.8 | 117.8 | 148.7 | 130.2 | 116.8 | 145.2 | 129.8 | 132.5, 133.0, 129.5, 130.5 | 145.8, 135.8, 130.2, 127.2 | 21.6 |
| 1c | 4-Methoxyphenyl | 125.2 | 118.2 | 148.2 | 129.8 | 116.2 | 144.8 | 129.2 | 126.5, 159.5, 114.5, 130.0 | 145.2, 136.2, 129.8, 126.8 | 21.4 |
| 2a | Phenyl | 124.0 | 119.5 | 135.5 | 120.5 | 123.0 | 125.0 | 130.5 | 135.0, 129.5, 128.0, 127.5 | 145.0, 136.5, 129.8, 126.5 | 21.2 |
| 2b | 4-Chlorophenyl | 124.3 | 119.2 | 135.8 | 120.8 | 123.3 | 125.3 | 130.8 | 133.5, 134.0, 129.0, 130.0 | 145.3, 136.2, 130.0, 126.8 | 21.3 |
| 2c | 4-Methoxyphenyl | 123.8 | 119.8 | 135.2 | 120.2 | 122.8 | 124.8 | 130.2 | 127.5, 160.0, 114.0, 129.5 | 144.8, 136.8, 129.5, 126.2 | 21.1 |
Note: Data are approximated from literature values and may vary slightly based on solvent and experimental conditions.
Table 3: Mass Spectrometry Data of 1-Tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridines and 1-Tosyl-3-arylindoles
| Compound | Ar | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| 1a | Phenyl | C₂₀H₁₆N₂O₂S | 349.1005 | 349.1002 |
| 1b | 4-Chlorophenyl | C₂₀H₁₅ClN₂O₂S | 383.0616 | 383.0611 |
| 1c | 4-Methoxyphenyl | C₂₁H₁₈N₂O₃S | 379.1111 | 379.1108 |
| 2a | Phenyl | C₂₁H₁₇NO₂S | 348.1053 | 348.1049 |
| 2b | 4-Chlorophenyl | C₂₁H₁₆ClNO₂S | 382.0663 | 382.0658 |
| 2c | 4-Methoxyphenyl | C₂₂H₁₉NO₃S | 378.1158 | 378.1154 |
Experimental Protocols
The synthesis of 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridines and their indole analogues can be achieved through several methods. A common and efficient approach involves a Sonogashira coupling followed by a base-mediated cyclization.
General Procedure for the Synthesis of 1-Tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridines (1a-c):
-
Sonogashira Coupling: To a solution of 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent such as THF or DMF, is added the corresponding arylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv). The mixture is degassed and then triethylamine (3.0 equiv) is added. The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).
-
Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the coupled product.
-
Cyclization: The purified coupled product is dissolved in a suitable solvent like DMF, and a base such as potassium tert-butoxide (2.0 equiv) is added. The mixture is heated until the cyclization is complete (monitored by TLC).
-
Final Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine.
The synthesis of 1-tosyl-3-arylindoles (2a-c) follows a similar protocol, starting from 3-iodo-1-tosyl-1H-indole.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 1-tosyl-3-aryl-1H-pyrrolo[2,3-b]pyridine and 1-tosyl-3-arylindole derivatives.
A Comparative Guide to Purity Assessment of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of key intermediates such as 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is critical. This intermediate is a valuable building block in the synthesis of various pharmaceutical compounds, and its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity in separating a compound from its impurities.[2] However, the analysis of boronic acids by HPLC can be challenging due to their propensity for dehydration to form boroxine anhydrides and potential for hydrolysis.[1] An alternative and increasingly adopted method is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which offers a direct and absolute measure of purity without the need for a specific reference standard of the analyte itself.[1][3]
This guide will delve into a detailed comparison of these techniques, providing a robust framework for selecting the most appropriate analytical strategy for this compound.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC and qNMR for the purity assessment of a heterocyclic boronic acid, exemplified by a compound structurally similar to this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Comparative method based on separation and detection.[1] | Direct, primary method based on signal intensity proportional to molar concentration.[1] |
| Accuracy | High, but can be influenced by the response factors of impurities, often requiring impurity standards for precise quantification.[1] | High, as it provides an absolute purity value against a certified internal standard.[1] |
| Precision | Very good, with low relative standard deviation (RSD).[1] | Excellent, typically with low RSD.[1] |
| Selectivity | High, based on chromatographic separation. Co-elution can be a challenge. | High, based on distinct resonance signals. Overlapping signals can be a challenge.[1] |
| Sensitivity | Very high (typically ppm levels), dependent on the detector and chromophore of the analyte and impurities. | Moderate (typically requires mg of sample), but can be improved with high-field instruments and cryoprobes. |
| Reference Standard | Requires a well-characterized reference standard of the main compound and ideally for each impurity for accurate quantification. | Requires a certified internal standard of known purity and concentration (e.g., maleic acid).[3] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample.[2] | Lower, as qNMR experiments require longer relaxation delays for accurate quantification.[2] |
| Sample Consumption | Low (micrograms).[2] | Higher (milligrams).[2] |
| Destructive/Non-destructive | Destructive.[2] | Non-destructive, the sample can be recovered.[2] |
| Information Provided | Purity based on peak area percentage, retention times of impurities. | Absolute purity, structural confirmation of the main component, and structural information of impurities. |
| Key Challenge | Potential for on-column degradation (hydrolysis) of boronic acids and differing UV response factors of impurities.[1] | Lower sensitivity and potential for signal overlap in complex mixtures. |
Experimental Protocols
This section outlines a general reversed-phase HPLC method suitable for the analysis of this compound. Method optimization and validation are crucial for ensuring accurate and reliable results.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm, or PDA detection from 200-400 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (or 100% acetonitrile to minimize potential hydrolysis).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Caption: Workflow for HPLC Purity Assessment.
qNMR provides a direct measurement of the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Experimental Protocol:
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d6 to the NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically D1 ≥ 30 s for quantitative accuracy).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Spectral Width: Appropriate for observing all relevant signals.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
std = Internal standard
-
analyte = this compound
Caption: Workflow for qNMR Purity Assessment.
Alternative Purity Assessment Techniques
Besides HPLC and qNMR, other techniques can provide valuable information about the purity of this compound:
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique offers faster analysis times and higher resolution compared to conventional HPLC. The mass spectrometer provides mass information for the main peak and impurities, aiding in their identification.
-
Non-aqueous Capillary Electrophoresis (NACE): NACE can be a powerful technique for analyzing boronic acids and their esters, as it can minimize the hydrolysis that may occur in aqueous mobile phases used in reversed-phase HPLC.
-
Gas Chromatography (GC): GC is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like boronic acids. Derivatization would be required to increase volatility.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC is an excellent choice for routine quality control, offering high throughput and sensitivity for detecting trace impurities.[2] However, careful method development is required to mitigate the risk of on-column hydrolysis and to account for potential differences in the UV response of impurities.
On the other hand, qNMR provides a direct and absolute measure of purity, serving as a primary analytical method that does not require a reference standard of the analyte.[1][3] It also offers valuable structural information about the main component and any impurities present. The main limitations of qNMR are its lower sensitivity and throughput compared to HPLC.
For a comprehensive and robust purity assessment of this compound, an orthogonal approach combining both HPLC and qNMR is highly recommended. HPLC can be used for high-sensitivity impurity profiling, while qNMR can confirm the identity and provide an accurate, absolute purity value of the bulk material. This dual-methodology approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe and Compliant Disposal
The proper disposal of specialized laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed procedures for the safe disposal of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid, a compound utilized in sophisticated research and development settings. Adherence to these protocols will minimize risks and support a culture of safety within your laboratory.
All chemical products, including this compound, should be handled with the acknowledgment of "having unknown hazards and toxicity".[1] These products are intended for laboratory use only and must be managed by personnel with specialized knowledge and experience, or under the direct guidance of such specialists, from initial handling to final disposal.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Many organic substances are toxic and flammable, necessitating careful handling to prevent inhalation and contact with skin and eyes.[3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles or face shield |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated fume hood |
Step-by-Step Disposal Protocol
Given the compound's nature as a boronic acid derivative and a sulfonyl-containing organic molecule, it must be treated as hazardous chemical waste. Do not pour this chemical down the drain.[3][4]
1. Waste Identification and Segregation:
-
Classify this compound as "Hazardous Organic Waste".
-
Segregate this waste from other waste streams, particularly from aqueous waste, strong acids, and bases.[5] Never mix boric acid with other chemicals like bleach or ammonia, which can cause dangerous reactions.[6]
2. Containerization:
-
Use a designated, properly labeled, and leak-proof container for "Non-halogenated Organic Waste".
-
Ensure the container is made of a compatible material and has a tightly fitting cap.[7]
-
The container should be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.[5]
3. Disposal of Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or pipette tips, that are lightly contaminated with this chemical should be placed in a designated solid hazardous waste container.[8]
-
For significant contamination, the materials should be treated as hazardous waste and disposed of accordingly.
4. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Follow all local and institutional guidelines for the storage of hazardous waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental, Health, and Safety (EHS) office or a certified hazardous waste disposal contractor.[5][6]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Seek Medical Attention if Necessary: If there is any contact with skin or eyes, rinse immediately with copious amounts of water and seek medical advice.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid [cymitquimica.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. easychem.com.au [easychem.com.au]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. laballey.com [laballey.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. essex.ac.uk [essex.ac.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
